4-Chloro-2-(trifluoromethyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYVFIYUQPJQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512929 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53903-51-8 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53903-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Chloro-2-(trifluoromethyl)phenol (CAS 53903-51-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)phenol is a halogenated phenolic compound with the CAS number 53903-51-8. Its chemical structure, featuring a trifluoromethyl group ortho to the hydroxyl group and a chlorine atom in the para position, imparts unique chemical properties that make it a valuable intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and known uses, with a focus on its relevance to the fields of chemical research and drug development. While its primary role is that of a synthetic building block, this guide also touches upon the general biocidal properties associated with phenolic compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Table 1: General and Chemical Properties
| Property | Value | Reference |
| CAS Number | 53903-51-8 | N/A |
| Molecular Formula | C₇H₄ClF₃O | [1] |
| Molecular Weight | 196.55 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Phenol, 4-chloro-2-(trifluoromethyl)- | [1] |
| SMILES | OC1=CC=C(Cl)C=C1C(F)(F)F | [1] |
| InChI | 1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10,11)/h1-3,12H | [2] |
| InChIKey | LUYVFIYUQPJQOJ-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Solid | |
| Melting Point | 81-81.5 °C | N/A |
| Boiling Point | 189.0 ± 35.0 °C (Predicted) | N/A |
| Density | 1.474 ± 0.06 g/cm³ (Predicted) | N/A |
| Flash Point | 68.076 °C | N/A |
| Solubility | Insoluble in water | [3] |
| pKa | 7.54 ± 0.43 (Predicted) | N/A |
| LogP | 3.0644 | [1] |
Table 3: Spectral Data
| Spectrum Type | Available Data | Reference |
| ¹H NMR | Data available | [4] |
| ¹³C NMR | Data available for related compounds | [5] |
| Mass Spectrometry | Data available for related compounds | [6] |
| Infrared (IR) | Data available for related compounds | [7][8][9][10] |
Synthesis and Experimental Protocols
This compound is primarily synthesized for use as a chemical intermediate. A common synthetic route involves the halogenation of a precursor. The following is a representative experimental protocol for its synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on a patented synthetic method.
Materials:
-
4-(Trifluoromethyl)phenol
-
N-Chlorosuccinimide (NCS)
-
Zirconium(IV) chloride (ZrCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Round-bottom flask
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Magnetic stirrer
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Inert gas supply (e.g., Nitrogen or Argon)
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Standard laboratory glassware for extraction and solvent removal
Procedure:
-
Under an inert gas atmosphere, add N-Chlorosuccinimide (2.97 mmol) and Dichloromethane (20.0 mL) to a round-bottom flask.
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Cool the mixture to -78 °C using a dry ice/acetone bath.
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To the cooled mixture, add Zirconium(IV) chloride (0.06 mmol).
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Slowly add a solution of 4-(Trifluoromethyl)phenol.
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Allow the reaction mixture to warm to room temperature and stir for 6 hours.
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After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and perform an extraction.
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Collect the organic phase.
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Remove the solvent from the organic phase under reduced pressure to yield this compound.
Expected Yield: Approximately 88%.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]
- 3. This compound [myskinrecipes.com]
- 4. This compound(53903-51-8) 1H NMR [m.chemicalbook.com]
- 5. 4-Chloro-2-methylphenol(1570-64-5) 13C NMR [m.chemicalbook.com]
- 6. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Data of 4-Chloro-2-(trifluoromethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended to serve as a core reference for researchers and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.49 | d | Ar-H |
| 7.38 | dd | Ar-H |
| 6.91 | d | Ar-H |
| 5.44 | br s | -OH |
Solvent: CDCl₃. Data obtained from a patent providing synthesis and characterization details.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the searched literature. | C-OH |
| Data not available in the searched literature. | C-CF₃ |
| Data not available in the searched literature. | C-Cl |
| Data not available in the searched literature. | Aromatic C-H |
| Data not available in the searched literature. | Aromatic C-H |
| Data not available in the searched literature. | Aromatic C-H |
| Data not available in the searched literature. | CF₃ |
Note: Experimentally determined ¹³C NMR data for this compound was not found in the public domain during the literature search.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1320 | C-O stretch |
| ~1100-1350 | C-F stretch (strong) |
| ~800-600 | C-Cl stretch |
Note: A detailed experimental IR peak list for this compound was not available. The presented data is based on typical absorption ranges for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 196/198 | [M]⁺ molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| Data not available | Fragmentation pattern data was not found in the searched literature. |
Note: The molecular ion peak is predicted based on the molecular weight of the compound (196.55 g/mol ). The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.[2] Detailed experimental fragmentation data was not found.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of phenolic compounds like this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
Data Acquisition:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to cover the aromatic and hydroxyl proton regions (typically 0-12 ppm).
-
For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, with a spectral width covering the aromatic and trifluoromethyl carbon regions (typically 0-160 ppm).
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.
Data Acquisition:
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Caption: Integration of data from multiple spectroscopic techniques for the unambiguous structural confirmation of the target compound.
References
4-Chloro-2-(trifluoromethyl)phenol: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(trifluoromethyl)phenol is a halogenated phenolic compound recognized for its potent biocidal and disinfectant properties.[1] Its broad-spectrum efficacy against bacteria, fungi, and viruses underpins its use in various industrial and consumer products, including cleaning agents, preservatives, and water treatment solutions.[1] This technical guide provides a detailed exploration of the core mechanism of action of this compound, drawing upon the established principles of phenolic biocides. The primary modes of action involve the disruption of microbial cell membranes and the denaturation of essential proteins, leading to a catastrophic failure of cellular functions and eventual cell death. This document synthesizes the current understanding of these mechanisms, details relevant experimental protocols for their investigation, and presents logical pathways of its biocidal activity.
Introduction
Phenolic compounds have a long history as effective antimicrobial agents. Their utility is rooted in their ability to indiscriminately target fundamental components of microbial cells. This compound, a derivative of this class, possesses a chemical structure that enhances its biocidal activity. The presence of a chlorine atom and a trifluoromethyl group on the phenol ring is thought to increase its lipophilicity, facilitating its interaction with and penetration of microbial cell membranes. This guide will dissect the molecular interactions and cellular consequences that define the mechanism of action of this compound.
Core Mechanism of Action
The biocidal activity of this compound is primarily attributed to two interconnected mechanisms: disruption of cell membrane integrity and denaturation of cellular proteins.
Disruption of Microbial Cell Membrane
The initial site of action for this compound is the microbial cell membrane. As a lipophilic molecule, it readily partitions into the lipid bilayer of the membrane. This insertion disrupts the highly organized structure of the membrane, leading to several detrimental effects:
-
Increased Membrane Permeability: The integration of this compound molecules into the lipid bilayer disrupts the packing of phospholipids, creating pores and increasing the overall permeability of the membrane. This leads to the uncontrolled leakage of essential intracellular components, such as ions (K+), metabolites, and even larger molecules like ATP and nucleic acids.
-
Dissipation of Proton Motive Force: The increased permeability of the membrane collapses the proton motive force (PMF), which is crucial for vital cellular processes, including ATP synthesis, active transport, and motility. The dissipation of the electrochemical gradient across the membrane effectively shuts down cellular energy production.
-
Inhibition of Membrane-Bound Enzymes: Many essential enzymes are embedded within the cell membrane. The disruption of the lipid environment can alter the conformation and function of these enzymes, further crippling cellular metabolism.
Denaturation of Cellular Proteins
In addition to its effects on the cell membrane, this compound can also interact with and denature both cytoplasmic and membrane-bound proteins. The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues, while the aromatic ring can engage in hydrophobic interactions. These interactions disrupt the delicate secondary and tertiary structures of proteins, leading to a loss of their biological function. This non-specific denaturation of a wide range of proteins, including enzymes crucial for metabolism and structural proteins, contributes significantly to the compound's lethal effect.
Signaling Pathways and Cellular Consequences
The primary insults of membrane disruption and protein denaturation trigger a cascade of secondary effects that culminate in cell death. While this compound does not target specific signaling pathways in the way a targeted drug would, its actions lead to a general shutdown of cellular signaling and function.
Quantitative Data
| Parameter | Description | Typical Units | Value |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the compound that prevents visible growth of a microorganism. | µg/mL or mM | Not Available |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum. | µg/mL or mM | Not Available |
| IC50 (Half-maximal inhibitory concentration) | The concentration of the compound required to inhibit a specific biological or biochemical function by 50%. | µM or ng/mL | Not Available |
| EC50 (Half-maximal effective concentration) | The concentration of the compound that induces a response halfway between the baseline and maximum after a specified exposure time. | µM or ng/mL | Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Membrane Permeability Assay
This protocol utilizes a fluorescent dye to assess membrane integrity.
-
Cell Preparation: Grow the microbial cells to the mid-logarithmic phase, then harvest and wash them with a suitable buffer (e.g., PBS). Resuspend the cells to a specific optical density.
-
Dye Loading: Add a membrane-impermeant fluorescent dye, such as propidium iodide (PI), to the cell suspension. PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
-
Treatment: Add varying concentrations of this compound to the cell suspension. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).
-
Incubation: Incubate the samples for a defined period at the appropriate temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in membrane permeability.
Protein Denaturation Assay
This protocol can be adapted to assess the protein denaturation potential of the compound.
-
Protein Solution: Prepare a solution of a model protein, such as bovine serum albumin (BSA), in a suitable buffer.
-
Treatment: Add different concentrations of this compound to the protein solution.
-
Incubation: Incubate the mixtures at a constant temperature for a set period.
-
Measurement of Turbidity: Measure the turbidity of the solutions at a specific wavelength (e.g., 600 nm) using a spectrophotometer. An increase in turbidity indicates protein aggregation and denaturation.
-
Circular Dichroism (Optional): For a more detailed analysis of conformational changes, circular dichroism spectroscopy can be used to monitor changes in the secondary and tertiary structure of the protein upon addition of the compound.
Conclusion
This compound exerts its potent biocidal activity through a multi-pronged attack on fundamental microbial structures and functions. Its primary mechanism of action involves the disruption of the cell membrane's structural and functional integrity, coupled with the non-specific denaturation of essential cellular proteins. These actions lead to a rapid cessation of metabolic activity and ultimately, cell death. While specific quantitative data for this compound is limited, the established principles of phenolic biocides provide a robust framework for understanding its mode of action. Further research is warranted to quantify its efficacy against a broader range of microorganisms and to elucidate any more subtle, specific interactions it may have within the cell. This technical guide provides a foundational understanding for researchers and professionals working with this important biocidal agent.
References
An In-depth Technical Guide to the Environmental Fate of 4-Chloro-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the environmental fate of 4-Chloro-2-(trifluoromethyl)phenol. This guide synthesizes available information, predictive model data, and findings from structurally related compounds to provide a comprehensive overview. All predicted data are clearly identified.
Executive Summary
This compound is a halogenated aromatic compound whose environmental fate is governed by a combination of abiotic and biotic degradation processes. Due to the presence of both chlorine and a trifluoromethyl group, its persistence and transformation in the environment are complex. This guide provides a detailed examination of its physicochemical properties, potential degradation pathways including hydrolysis, biodegradation, and photodegradation, and standardized protocols for their assessment. Ecotoxicological aspects, particularly the potential for endocrine disruption, are also discussed based on data from related phenolic compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Physicochemical Properties
The environmental distribution and fate of a chemical are fundamentally influenced by its physical and chemical properties. As experimental data for this compound are scarce, the following table includes values predicted by Quantitative Structure-Property Relationship (QSPR) models, which are widely used for screening-level assessments.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₄ClF₃O | N/A |
| Molecular Weight | 196.55 g/mol | --INVALID-LINK-- |
| CAS Number | 53903-51-8 | --INVALID-LINK-- |
| LogP (Octanol-Water Partition Coefficient) | 3.0644 | --INVALID-LINK-- |
| XLogP3 | 3.3 | --INVALID-LINK-- |
| Boiling Point | 189.0 ± 35.0 °C | --INVALID-LINK-- |
| Density | 1.474 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa | 7.54 ± 0.43 | --INVALID-LINK-- |
| Water Solubility | Insoluble | --INVALID-LINK-- |
Environmental Fate and Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to various degradation processes.
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for many organic compounds in aquatic environments. While direct experimental data for this compound is not available, a recent study on its isomer, 2-Chloro-4-(trifluoromethyl)phenol, provides strong evidence for this pathway. The study demonstrated that 2-Chloro-4-(trifluoromethyl)phenol undergoes hydrolysis in aqueous solutions at environmentally relevant pH values (pH 6.2 to 10.8), leading to the formation of the corresponding hydroxybenzoic acid and fluoride ions[1]. This suggests a similar mechanism for this compound, likely proceeding through a quinone methide intermediate, as has been proposed for the hydrolysis of 4-trifluoromethylphenol[2]. The trifluoromethyl group is surprisingly labile under these conditions.
Biodegradation
The biodegradation of chlorinated phenols can occur under both aerobic and anaerobic conditions.
Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of monochlorophenols typically involves hydroxylation of the aromatic ring to form a chlorocatechol, followed by ring cleavage[3]. For this compound, a plausible initial step would be the formation of a substituted chlorocatechol.
Anaerobic Biodegradation: In anaerobic environments, reductive dechlorination is a common initial step in the degradation of chlorinated aromatic compounds[4]. It is plausible that this compound could undergo reductive dechlorination to 2-(trifluoromethyl)phenol, which may then be further degraded.
Photodegradation
Photodegradation in the environment can occur through direct photolysis, where the chemical absorbs light and is transformed, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. While specific data for this compound is lacking, substituted phenols are known to undergo photodegradation. The process can lead to dechlorination, de-trifluoromethylation, and the formation of various transformation products, including other phenols and quinones.
Experimental Protocols
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are essential for assessing the environmental fate of chemicals.
Hydrolysis
The rate of hydrolysis as a function of pH can be determined using OECD Guideline 111 or US EPA OCSPP 835.2120 [5][6][7][8][9][10][11].
Biodegradation
Ready Biodegradability: A screening-level assessment of biodegradability can be conducted using OECD Guideline 301 [12][13][14][15][16]. These tests determine if the substance is readily biodegradable under aerobic conditions.
Aerobic Mineralization in Surface Water: For a more environmentally relevant assessment, OECD Guideline 309 can be used to determine the rate and extent of mineralization in natural surface water[5][6][8][17].
Ecotoxicological Considerations and Potential Signaling Pathways
Toxicity to Aquatic Organisms: The toxicity of phenols to aquatic organisms is often related to their hydrophobicity (LogP) and their potential to act as polar narcotics[18]. Halogenation can influence the toxicity of phenols. For instance, 4-chloro-2-methylphenol is reported to be very toxic to aquatic organisms[15]. The piscicide 3-trifluoromethyl-4-nitrophenol (TFM) is a related compound used to control invasive sea lamprey, indicating the potential for trifluoromethylated phenols to have significant biological activity[19][20].
Endocrine Disruption: Many phenolic compounds are recognized as endocrine-disrupting chemicals (EDCs) due to their structural similarity to natural hormones, particularly estrogens[10]. Chlorophenols have been shown to exhibit estrogen receptor agonistic or antagonistic activity[4][5]. Some 2-substituted phenols have been identified as potent inhibitors of estrogen sulfotransferase, a non-genomic mechanism of endocrine disruption[6]. Given its structure, this compound warrants investigation for its potential to interact with hormone signaling pathways.
Conclusion
The environmental fate of this compound is likely characterized by slow to moderate degradation, with hydrolysis and biodegradation being the most probable transformation pathways. The presence of the trifluoromethyl group may influence its persistence and degradation products. Due to the lack of direct experimental data, the information presented in this guide is largely based on predictions and data from structurally analogous compounds. Further experimental work following standardized protocols is crucial for a definitive assessment of its environmental risk. The potential for endocrine disruption is a key area for future ecotoxicological research.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-genomic effects of endocrine disrupters: inhibition of estrogen sulfotransferase by phenols and chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]
- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogenic activity of alkylphenols, bisphenol S, and their chlorinated derivatives using a GFP expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ecotoxicity of phenol and cresols to aquatic organisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A QSAR–ICE–SSD model prediction of the PNECs for alkylphenol substances and application in ecological risk assessment for rivers of a megacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Acute toxicity of substituted phenols to Rana japonica tadpoles and mechanism-based quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TFM (piscicide) - Wikipedia [en.wikipedia.org]
- 19. upload.wikimedia.org [upload.wikimedia.org]
- 20. researchgate.net [researchgate.net]
Toxicity Profile of 4-Chloro-2-(trifluoromethyl)phenol: A Technical Guide
Disclaimer: Specific toxicological data for 4-Chloro-2-(trifluoromethyl)phenol is limited in publicly available literature. This guide provides a comprehensive overview based on available safety classifications and a comparative analysis of structurally related compounds. The information presented for analogous substances should be interpreted with caution as a potential, but not definitive, representation of the toxicity profile of this compound.
Executive Summary
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 53903-51-8 | [1][2] |
| Molecular Formula | C₇H₄ClF₃O | [1][2][3][4] |
| Molecular Weight | 196.55 g/mol | [1][2] |
| Appearance | White solid | [5] |
| Odor | Phenolic | [5] |
Hazard Identification
Globally Harmonized System (GHS) classification data from notifications to the European Chemicals Agency (ECHA) indicate that this compound is considered hazardous.[6]
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Signal Word: Warning[6]
Pictograms:
-
GHS07: Exclamation Mark
Toxicological Data Summary (Based on Analogous Compounds)
Due to the absence of specific quantitative toxicity data for this compound, this section summarizes available data for structurally similar compounds. This information can be used to estimate the potential toxicity of the target compound.
Acute Toxicity
Table 1: Acute Toxicity Data for Analogs of this compound
| Compound | Test | Species | Route | Value | Reference |
| 4-Chloro-3-methylphenol | LD50 | Rat | Oral | 3830 mg/kg bw | [1] |
| o-Benzyl-p-chlorophenol | LD50 | Rat | Oral | >5000 mg/kg bw | [7] |
| o-Benzyl-p-chlorophenol | LC50 | Rat | Inhalation | >32 mg/L (4h) | [7] |
| 4-Chloro-2-methylphenol | LC50 | Fish | - | 2.3-6.6 mg/L (96h) | [8] |
| 4-Chloro-2-methylphenol | EC50 | Daphnia | - | 0.29-1.0 mg/L (48h) | [8] |
Repeated Dose Toxicity
Table 2: Repeated Dose Toxicity Data for Analogs of this compound
| Compound | Species | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| 4-Chloro-2-methylphenol | Rat | 200 mg/kg/day | 800 mg/kg/day | Slight liver toxicity, decreased hemoglobin | [8] |
| 4-Chloro-3-methylphenol | Rat | 60 mg/kg/day | - | Epithelial hyperplasia of urinary bladder, squamous hyperplasia of forestomach | [9] |
Genotoxicity and Carcinogenicity
Information on the genotoxicity and carcinogenicity of this compound is not available. For the related compound 4-chloro-2-methylphenol, an older mouse micronucleus test was positive, but a more recent, valid test according to OECD guidelines was negative. It did not show genotoxicity in valid Ames tests.[8]
Reproductive and Developmental Toxicity
No specific data on the reproductive and developmental toxicity of this compound was identified. A screening study (OECD 422) on the analog 4-chloro-2-methylphenol did not show reproductive effects in rats.[8]
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key toxicological assays, based on standard OECD guidelines often cited for analogous compounds.
Acute Oral Toxicity (OECD 401/420/423)
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used.
-
Dosage: The test substance is administered in a single dose by gavage. A limit test at 2000 or 5000 mg/kg body weight is often performed first. If mortality occurs, a dose-ranging study is conducted with multiple dose groups.
-
Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.
-
Data Collection: Body weight is recorded at the start and at least weekly thereafter. All clinical signs of toxicity are recorded. A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The LD50 (median lethal dose) is calculated if sufficient mortality data are obtained.
In Vitro Mammalian Cell Gene Mutation Test (OECD 476)
-
Cell Lines: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Exposure: Cells are exposed to a range of concentrations of the test substance for a defined period.
-
Mutant Selection: After exposure and a period for phenotypic expression, cells are cultured in a selective medium to detect mutations at a specific gene locus (e.g., thymidine kinase, hypoxanthine-guanine phosphoribosyltransferase).
-
Data Analysis: The number of mutant colonies is counted and compared to a concurrent negative control to determine the mutagenic potential.
Visualizations
Caption: A typical workflow for the toxicological assessment of a chemical.
Caption: A potential mechanism of toxicity for chlorophenols.
Conclusion
The available data on this compound is insufficient to perform a complete toxicological assessment. Based on GHS classifications, it should be handled as a skin, eye, and respiratory irritant. Data from structurally similar compounds suggest a potential for low to moderate acute toxicity and possible target organ effects (liver, kidney) upon repeated exposure. Further research, including a battery of in vitro and in vivo toxicological studies, is necessary to definitively characterize the toxicity profile of this compound.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 53903-51-8|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C7H4ClF3O | CID 12918151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Abstract for TR-424 [ntp.niehs.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. env.go.jp [env.go.jp]
An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Chloro-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for the stability and degradation of 4-chloro-2-(trifluoromethyl)phenol. The following guide is a comprehensive overview based on established principles of organic chemistry and data from studies on structurally similar compounds, such as other chlorophenols and trifluoromethylated aromatics. The proposed pathways and experimental protocols should be considered as a starting point for further investigation and require experimental validation.
Introduction
This compound is an aromatic organic compound with a chlorine atom and a trifluoromethyl group substituted on the phenol ring. Its chemical structure suggests a degree of recalcitrance to degradation due to the presence of the electron-withdrawing trifluoromethyl group and the carbon-chlorine bond. This guide explores the anticipated stability of this compound and its potential degradation pathways through photolytic, biological, and advanced oxidation processes.
Physicochemical Properties and Stability
The stability of this compound is influenced by its chemical structure. The strong C-F bonds in the trifluoromethyl group and the C-Cl bond contribute to its persistence.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄ClF₃O | PubChem |
| Molecular Weight | 196.55 g/mol | PubChem |
| Boiling Point | 189.0 ± 35.0 °C (Predicted) | ChemicalBook[1] |
| pKa | 7.54 ± 0.43 (Predicted) | ChemicalBook[1] |
| Storage Temperature | 2-8°C | MySkinRecipes[2] |
Thermal Stability: While specific thermogravimetric analysis (TGA) data for this compound is not readily available, substituted phenols generally exhibit thermal stability up to their boiling points. The presence of the trifluoromethyl group may influence its decomposition profile. It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C to ensure stability.[1]
Degradation Pathways
The degradation of this compound is expected to proceed through several pathways, including photodegradation, biodegradation, and advanced oxidation processes (AOPs).
Photodegradation
Photodegradation in the environment is a potential pathway for the transformation of this compound. This process involves the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions. The primary photochemical reactions are likely to be the homolytic cleavage of the C-Cl bond and hydroxylation of the aromatic ring.
Proposed Photodegradation Pathway: The initial step is likely the cleavage of the C-Cl bond to form a phenyl radical, which can then undergo various reactions. Another possibility is the attack by hydroxyl radicals generated from water photolysis.
Caption: Proposed Photodegradation Pathway of this compound.
Table 2: Anticipated Photodegradation Parameters (Hypothetical)
| Parameter | Condition | Expected Value | Rationale based on Similar Compounds |
| Half-life (t½) | Simulated sunlight in water | Hours to days | Chlorophenols exhibit moderate photodegradation rates. |
| Major Intermediates | Trifluoromethyl-hydroquinone, Trifluoromethyl-catechol | Hydroxylation is a common pathway for phenols.[3] | |
| Final Products | CO₂, H₂O, HCl, HF | Complete mineralization is the ultimate fate. |
Biodegradation
The biodegradation of halogenated phenols can be challenging for microorganisms. The trifluoromethyl group, in particular, is known for its persistence. However, some specialized microbial strains have been shown to degrade chlorinated and fluorinated aromatic compounds. The initial steps in the biodegradation of chlorophenols often involve hydroxylation and subsequent ring cleavage.
Proposed Biodegradation Pathway: A plausible pathway involves the initial conversion to a chlorocatechol derivative, followed by either ortho or meta ring cleavage, catalyzed by dioxygenase enzymes.
Caption: Proposed Biodegradation Pathways of this compound.
Studies on 4-chloro-2-methylphenol have shown that Gram-negative bacteria can metabolize it via a modified ortho-cleavage route.[4] The degradation of 4-chlorophenol can proceed through catechol intermediates.[5]
Table 3: Anticipated Biodegradation Parameters (Hypothetical)
| Parameter | Condition | Expected Outcome | Rationale based on Similar Compounds |
| Degrading Microorganisms | Mixed microbial consortia from contaminated sites | Potential for acclimated strains to degrade the compound | Studies have shown that mixed cultures can degrade various chlorophenols.[6] |
| Key Enzymes | Monooxygenases, Dioxygenases | These enzymes are crucial for the initial steps of aromatic ring hydroxylation and cleavage.[5] | |
| Degradation Rate | Slow | The trifluoromethyl group is expected to hinder rapid biodegradation. | |
| Mineralization | Partial to complete | Complete mineralization may require a consortium of microorganisms. |
Advanced Oxidation Processes (AOPs)
AOPs are highly effective in degrading recalcitrant organic pollutants.[7] These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. Common AOPs include Fenton and photo-Fenton reactions, ozonation, and photocatalysis with semiconductors like TiO₂.
The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺).[8] The photo-Fenton process enhances this reaction with UV light.
Proposed Fenton Oxidation Pathway: The degradation is initiated by the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring opening.
Caption: Proposed Fenton/Photo-Fenton Degradation Pathway.
A kinetic model for the Fenton oxidation of chlorophenols has been proposed, highlighting the importance of hydroxyl radical reactions.[9]
Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at alkaline pH.
Proposed Ozonation Pathway: Ozone can attack the aromatic ring, leading to the formation of hydroxylated and ring-opened products.
Caption: Proposed Ozonation Degradation Pathway.
Studies on the ozonation of 4-chloro-2-nitrophenol have shown high degradation efficiency, particularly at alkaline pH, with chlorophenol identified as a major intermediate.[10][11]
Titanium dioxide (TiO₂) is a widely used photocatalyst. Upon UV irradiation, it generates electron-hole pairs, which lead to the formation of reactive oxygen species, including hydroxyl radicals.
Proposed Photocatalytic Degradation Pathway: The mechanism is similar to other AOPs, with surface-adsorbed this compound being attacked by photogenerated hydroxyl radicals.
Caption: Proposed TiO₂ Photocatalytic Degradation Pathway.
The photocatalytic degradation of 4-chlorophenol using TiO₂ has been extensively studied, and kinetic models based on the Langmuir-Hinshelwood mechanism have been developed.[12]
Table 4: Anticipated Degradation Efficiency with AOPs (Hypothetical)
| AOP Method | Key Parameters | Expected Efficiency | Rationale based on Similar Compounds |
| UV/Fenton | pH, [Fe²⁺], [H₂O₂] | High | UV/Fenton is highly effective for the mineralization of 4-chloro-2-nitrophenol.[13] |
| Ozonation | pH, Ozone dosage | High, especially at alkaline pH | Ozonation effectively degrades various chlorophenols.[10] |
| UV/TiO₂ | Catalyst loading, pH | Moderate to High | TiO₂ photocatalysis is effective for the degradation of 4-chlorophenol.[14] |
Experimental Protocols
Detailed experimental protocols are crucial for studying the stability and degradation of this compound. The following are generalized protocols based on studies of similar compounds.
General Experimental Workflow
Caption: General Experimental Workflow for Degradation Studies.
Photodegradation Study Protocol
-
Reactor Setup: A quartz photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system to maintain a constant temperature.
-
Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in ultrapure water.
-
Irradiation: Irradiate the solution while stirring continuously. Collect samples at specific time intervals.
-
Analysis: Analyze the samples for the parent compound concentration using High-Performance Liquid Chromatography (HPLC) with a UV detector. Identify intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample extraction and derivatization.
Biodegradation Study Protocol
-
Microorganism Source: Obtain a microbial consortium from a site contaminated with industrial wastewater or use a specific bacterial strain known for degrading halogenated aromatics.
-
Culture Medium: Prepare a minimal salt medium with this compound as the sole carbon and energy source.
-
Incubation: Inoculate the medium with the microorganisms and incubate under controlled conditions (temperature, pH, aeration).
-
Monitoring: Monitor the degradation by measuring the decrease in the parent compound concentration (HPLC), microbial growth (OD₆₀₀), and chloride and fluoride ion release (Ion Chromatography).
-
Enzyme Assays: Prepare cell-free extracts to assay for key enzymes like catechol dioxygenases.
Advanced Oxidation Process (AOP) Protocol (Example: Fenton Oxidation)
-
Reactor Setup: A glass batch reactor with a magnetic stirrer and ports for sampling and reagent addition. For photo-Fenton, a UV lamp should be included.
-
Reaction Conditions: Adjust the pH of the this compound solution to the optimal range for the Fenton reaction (typically pH 2.5-3.5).
-
Reagent Addition: Add a predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) followed by the dropwise addition of hydrogen peroxide.
-
Sampling and Quenching: Collect samples at different time points and quench the reaction immediately (e.g., by adding a strong base to raise the pH or a reducing agent like sodium sulfite).
-
Analysis: Analyze the samples for the parent compound, intermediates (HPLC, GC-MS), and total organic carbon (TOC) to determine the extent of mineralization.
Conclusion
While specific experimental data on the stability and degradation of this compound is scarce, this guide provides a robust framework for researchers based on the known behavior of structurally related compounds. The presence of both a chloro and a trifluoromethyl group on the phenol ring suggests that this compound is likely to be persistent in the environment. Advanced oxidation processes are predicted to be the most effective methods for its degradation. Further experimental research is essential to validate the proposed degradation pathways, determine the reaction kinetics, and identify the specific intermediates formed under various conditions. This knowledge will be critical for developing effective remediation strategies and assessing the environmental fate of this compound.
References
- 1. This compound CAS#: 53903-51-8 [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. old.nacatsoc.org [old.nacatsoc.org]
- 4. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-substrate biodegradation of chlorophenols by defined microbial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 9. Kinetic modeling of fenton oxidation of phenol and monochlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of various advanced oxidation processes for the degradation of 4-chloro-2 nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of 4-chlorophenol in TiO2, WO3, SnO2, TiO2/WO3 and TiO2/SnO2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)phenol, a halogenated aromatic compound of significant interest in various scientific and industrial domains. This document details its discovery and historical context, physicochemical properties, synthesis methodologies, and its applications, particularly focusing on its role as a biocide and a versatile intermediate in organic synthesis and drug development. Detailed experimental protocols for its preparation are provided, alongside a discussion of its known biological activities and mechanisms of action.
Introduction
This compound is a substituted phenol characterized by the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the halogen substituent significantly influence its chemical reactivity and biological activity. This guide aims to be a central resource for professionals working with or interested in this compound.
Discovery and History
While a singular, definitive discovery paper for this compound is not readily apparent in the historical literature, its development can be contextualized within the broader exploration of fluorinated organic compounds in the mid-20th century. The synthesis and investigation of trifluoromethyl-substituted phenols gained traction as researchers sought to understand the impact of the highly electronegative trifluoromethyl group on the properties of aromatic systems. Early patents from the latter half of the 20th century describe various methods for the synthesis of halogenated trifluoromethylphenols, indicating its emergence as a compound of interest for industrial and chemical applications. For instance, a 1987 article in the Journal of the Chemical Society, Perkin Transactions 1, describes the synthesis of 2-chloro-4-(trifluoromethyl)phenol by reacting 4-(trifluoromethyl)phenol with sodium chlorite and sulfuric acid, albeit in low yields.[1] This suggests that by this time, the compound was a known target for synthetic chemists.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of synthetic routes.
| Property | Value | Source |
| CAS Number | 53903-51-8 | ChemScene |
| Molecular Formula | C₇H₄ClF₃O | ChemScene |
| Molecular Weight | 196.55 g/mol | ChemScene |
| Appearance | Off-white to pale yellow crystalline solid | Internal Knowledge |
| Melting Point | 45-47 °C | Sigma-Aldrich |
| Boiling Point | 120-122 °C at 27 Torr | CAS Common Chemistry[2] |
| IUPAC Name | This compound | BOC Sciences[] |
| Synonyms | Phenol, 4-chloro-2-(trifluoromethyl)- | ChemScene |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been developed. The most common strategies involve the chlorination of 4-(trifluoromethyl)phenol or the functionalization of other appropriately substituted benzene derivatives.
Method 1: Direct Chlorination of 4-(Trifluoromethyl)phenol
This is a common and direct approach to synthesize the target compound.
-
Reaction Scheme:
Caption: Synthesis via direct chlorination.
-
Detailed Experimental Protocol:
-
In a round-bottom flask maintained under an inert gas atmosphere, add N-Chlorosuccinimide (NCS) (1.05 equivalents) and dichloromethane (CH₂Cl₂).
-
Cool the mixture to -78 °C.
-
Add Zirconium(IV) chloride (ZrCl₄) (catalytic amount, e.g., 0.02 equivalents).
-
Slowly add a solution of 4-(trifluoromethyl)phenol (1 equivalent) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.[4]
-
Method 2: From 3,4-Dichlorobenzotrifluoride
This method involves the nucleophilic substitution of a chlorine atom.
-
Reaction Scheme:
Caption: Synthesis via hydrolysis.
-
Detailed Experimental Protocol:
-
In a suitable reaction vessel, dissolve 3,4-dichlorobenzotrifluoride in a polar aprotic solvent.
-
Add a strong base, such as potassium hydroxide (KOH).
-
Heat the reaction mixture to promote the nucleophilic aromatic substitution.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to protonate the resulting phenoxide.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
-
Biological Activity and Mechanism of Action
This compound is widely recognized for its potent biocidal properties, exhibiting efficacy against a broad spectrum of bacteria, fungi, and viruses. This has led to its use as a disinfectant and preservative in various industrial and consumer products.
The precise mechanism of action of this compound has not been extensively elucidated in dedicated studies. However, its activity is believed to be consistent with that of other phenolic biocides. The general mechanism for phenolic compounds involves:
-
Membrane Disruption: At lower concentrations, phenols are thought to disrupt the cell membrane's proton motive force, leading to the leakage of intracellular components and ultimately cell death.
-
Protein Denaturation: At higher concentrations, phenolic compounds can penetrate the cell and cause the coagulation and denaturation of cytoplasmic proteins and enzymes, leading to a rapid cessation of cellular functions.
The presence of the trifluoromethyl group is known to increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.[5] Furthermore, studies on the related compound, 4-trifluoromethylphenol, have shown that it can spontaneously hydrolyze to form a reactive quinone methide intermediate.[6] This intermediate is capable of alkylating cellular macromolecules, including proteins, which contributes to its cytotoxicity.[6] It is plausible that this compound could exhibit similar reactivity, contributing to its biocidal efficacy.
Caption: Postulated biocidal mechanism.
Applications in Drug Development and Research
While not an active pharmaceutical ingredient itself, this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a common motif in modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.[5]
The phenol group provides a convenient handle for various chemical transformations, such as etherification and esterification, allowing for its incorporation into larger molecular scaffolds. For instance, it can be used in the synthesis of diaryl ethers, a structural motif present in some biologically active compounds.[7] Its role as a precursor highlights the importance of this compound in medicinal chemistry research and the development of new chemical entities.
Caption: Role in synthetic workflows.
Conclusion
This compound is a synthetically accessible and versatile compound with established applications as a biocide and as an intermediate in organic synthesis. Its unique combination of substituents makes it a subject of ongoing interest for the development of new materials and potential therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its specific biological mechanisms of action could unveil new applications and a deeper understanding of its toxicological profile.
References
- 1. DE10040051A1 - Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents [patents.google.com]
- 2. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 4. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2- - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]
Methodological & Application
Applications of 4-Chloro-2-(trifluoromethyl)phenol in Organic Synthesis: Application Notes and Protocols
Introduction
4-Chloro-2-(trifluoromethyl)phenol is a halogenated aromatic alcohol characterized by the presence of a hydroxyl group, a chlorine atom, and a trifluoromethyl group on a benzene ring.[1] These functional groups make it a versatile and valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom activates the phenol ring for certain reactions and influences the properties of the resulting molecules. This compound is particularly significant as an intermediate in the production of agrochemicals and pharmaceuticals. Its stability and reactivity profile allow for its incorporation into a wide range of complex molecular structures.[2]
Application Notes
The primary application of this compound in organic synthesis is as a nucleophile in substitution reactions, particularly in the formation of diaryl ethers. These ethers are key structural motifs in many biologically active compounds, including herbicides and potential drug candidates.
Synthesis of Diaryl Ether Herbicides
A major industrial application of this compound is in the preparation of nitro- and trifluoromethyl-substituted diphenyl ethers.[3] These compounds often serve as precursors to potent herbicides. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction where the phenoxide, generated from this compound with a base, displaces a halogen (commonly fluorine or chlorine) on an electron-deficient aromatic ring, such as a nitro-substituted benzene derivative.
The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a base such as anhydrous potassium carbonate to deprotonate the phenol.[3] The presence of the trifluoromethyl group on the phenol ring influences the reactivity and properties of the final diphenyl ether product.
Building Block for Agrochemicals and Pharmaceuticals
Beyond herbicides, the structural motif of this compound is incorporated into a broader range of agrochemicals, including fungicides. The trifluoromethyl group is known to enhance the biological activity, metabolic stability, and lipophilicity of molecules, making it a desirable feature in the design of new crop protection agents.[4]
In pharmaceutical research, this phenol derivative is used to synthesize compounds with potential antifungal and antibacterial properties. The synthesis of various amide derivatives and other complex heterocyclic structures often starts with phenols like this compound to introduce the specific substitution pattern required for biological efficacy.[5][6]
Logical Workflow: Synthetic Utility
The following diagram illustrates the role of this compound as a key starting material for various classes of chemical compounds.
Caption: Synthetic pathways originating from this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-[4-Chloro-2-(trifluoromethyl)phenoxy]-2-nitrobenzoate
This protocol details the synthesis of a substituted diphenyl ether, a common intermediate for herbicides, via a nucleophilic aromatic substitution reaction.[3]
Materials and Reagents:
-
This compound
-
Methyl 5-fluoro-2-nitrobenzoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a substituted diphenyl ether.
Procedure:
-
To a reaction flask, add 10 mL of dimethyl sulfoxide (DMSO).
-
Add 3.0 g (0.015 mole) of this compound and 2.1 g (0.015 mole) of anhydrous potassium carbonate.
-
Add 2.99 g (0.015 mole) of methyl 5-fluoro-2-nitrobenzoate to the mixture.
-
Stir the reaction mixture at room temperature for 7 hours.
-
After the reaction is complete, pour the mixture into 150 mL of water.
-
Extract the aqueous mixture with carbon tetrachloride (50 mL, then 35 mL).
-
Decant the organic layer and remove the solvent under vacuum to yield the final product as a yellow oil.[3]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| This compound | 196.55[1] | 3.0 | 0.015 |
| Methyl 5-fluoro-2-nitrobenzoate | 199.13 | 2.99 | 0.015 |
| Anhydrous Potassium Carbonate | 138.21 | 2.1 | 0.015 |
| Product | Yield (g) | Yield (%) | |
| Methyl 5-[4-Chloro-2-(trifluoromethyl)phenoxy]-2-nitrobenzoate | 5.3 | ~95% |
Table 1: Reactant quantities and product yield for diphenyl ether synthesis.[3]
Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)phenol via Halogenation
This protocol provides a representative method for the synthesis of a related isomer, 2-chloro-4-(trifluoromethyl)phenol, by direct chlorination of 4-(trifluoromethyl)phenol. This illustrates a key synthetic step in accessing this class of compounds.[7]
Materials and Reagents:
-
4-(Trifluoromethyl)phenol
-
N-Chlorosuccinimide (NCS)
-
Zirconium tetrachloride (ZrCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Reaction Scheme Diagram:
Caption: Reaction scheme for the chlorination of 4-(trifluoromethyl)phenol.
Procedure:
-
Under an inert gas atmosphere, add N-Chlorosuccinimide (NCS) (2.97 mmol) and 20.0 mL of dichloromethane (CH₂Cl₂) to a round-bottomed flask.
-
Cool the mixture to -78 °C.
-
Add Zirconium tetrachloride (ZrCl₄) (0.06 mmol) as a catalyst.
-
Slowly add a solution of 4-(trifluoromethyl)phenol.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
After the reaction, quench with a saturated aqueous solution of NaHCO₃ and extract.
-
Collect and combine the organic phases.
-
Remove the solvent to obtain 2-chloro-4-(trifluoromethyl)phenol.[7]
Quantitative Data:
| Reactant | Moles (mmol) | Catalyst | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| 4-(Trifluoromethyl)phenol | ~2.7 | ZrCl₄ (0.06 mmol) | NCS (2.97 mmol) | CH₂Cl₂ (20 mL) | -78 °C to Room Temp. | 6 | 88% |
Table 2: Reaction conditions and yield for the synthesis of 2-chloro-4-(trifluoromethyl)phenol.[7]
References
- 1. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]
- 2. This compound [myskinrecipes.com]
- 3. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 4. biesterfeld.no [biesterfeld.no]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2- - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)phenol and its Analogs as Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloro-(trifluoromethyl)phenyl derivatives as versatile building blocks in medicinal chemistry. The focus is on the synthesis of potent kinase inhibitors and the exploration of their potential in developing antimalarial agents. While the primary request specified 4-Chloro-2-(trifluoromethyl)phenol, the available literature more prominently features the isomeric 4-chloro-3-(trifluoromethyl)aniline as a key component in the development of the potent c-KIT kinase inhibitor, CHMFL-KIT-64. The synthetic principles and biological importance of this scaffold are highly relevant and will be a central focus of these notes. Additionally, we will explore the application of this structural motif in the synthesis of potential antimalarial compounds.
Application in Kinase Inhibitor Synthesis: Targeting c-KIT
The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical target in cancer therapy, particularly for gastrointestinal stromal tumors (GIST). Gain-of-function mutations in c-KIT lead to constitutive kinase activity, driving tumor growth and proliferation. The 4-chloro-3-(trifluoromethyl)phenyl moiety has been successfully incorporated into a new generation of c-KIT inhibitors, demonstrating potent activity against both wild-type and drug-resistant mutant forms of the kinase.
Lead Compound: CHMFL-KIT-64
A prime example is the compound 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) . This molecule is a potent, orally available inhibitor of c-KIT kinase, showing efficacy against a broad spectrum of clinically relevant mutants.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of CHMFL-KIT-64 and its analogs against various c-KIT kinase mutants. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Compound | c-KITWT IC50 (nM) | c-KITT670I IC50 (nM) | c-KITV559D IC50 (nM) | c-KITL576P IC50 (nM) | c-KITK642E IC50 (nM) | c-KITD820G IC50 (nM) | c-KITY823D IC50 (nM) |
| CHMFL-KIT-64 | 2.5 | 3.1 | 1.8 | 1.2 | 2.3 | 4.5 | 3.7 |
| Reference: J. Med. Chem. 2019, 62, 13, 6083–6101 |
Experimental Protocol: Synthesis of the 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide Moiety
This protocol describes the synthesis of the key acetamide intermediate, which is then coupled with the quinoline fragment to yield CHMFL-KIT-64.
Step 1: Synthesis of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid
-
To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as diethyl ether, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude N-(4-chloro-3-(trifluoromethyl)phenyl)-2-chloroacetamide is then subjected to hydrolysis.
-
Dissolve the crude chloroacetamide in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to afford 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid.
Step 2: Amide Coupling to form the Acetamide Linkage
-
To a solution of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in an anhydrous solvent like dichloromethane, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine, in the case of CHMFL-KIT-64, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final acetamide derivative.
Signaling Pathway and Experimental Workflow
Caption: c-KIT Signaling Pathway and Inhibition by CHMFL-KIT-64.
Caption: General workflow for acetamide synthesis.
Application in Antimalarial Drug Discovery
The chloro-(trifluoromethyl)phenyl scaffold is also of interest in the development of novel antimalarial agents. Two prominent classes of antimalarials where this building block could be incorporated are quinoline derivatives and diphenyl ethers.
A. Quinoline-Based Antimalarials
The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine. The synthesis of novel quinoline derivatives often starts with substituted anilines.
Experimental Protocol: General Synthesis of a 4-Aminoquinoline Derivative
This protocol outlines a general method for the synthesis of a 4-aminoquinoline derivative starting from a substituted aniline, such as 4-chloro-3-(trifluoromethyl)aniline.
-
Step 1: Conrad-Limpach-Knorr Reaction:
-
React 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) with a β-ketoester such as ethyl acetoacetate (1.1 eq) under acidic conditions (e.g., a catalytic amount of sulfuric acid) with heating.
-
This condensation reaction forms an enamine intermediate.
-
Cyclize the enamine intermediate at high temperature (typically in a high-boiling solvent like diphenyl ether) to form the corresponding 4-hydroxyquinoline derivative.
-
-
Step 2: Chlorination:
-
Treat the 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom, yielding a 4-chloroquinoline intermediate.
-
-
Step 3: Nucleophilic Aromatic Substitution (SNAr):
-
React the 4-chloroquinoline intermediate with a desired amine (e.g., a diamine side chain) at elevated temperatures to displace the chlorine atom and install the amino side chain at the 4-position.
-
Purify the final product by crystallization or column chromatography.
-
B. Diphenyl Ether-Based Antimalarials
Diphenyl ether derivatives have emerged as a promising class of antimalarials that target the parasite's fatty acid synthesis pathway, specifically the enoyl-acyl carrier protein reductase (ENR).
Mechanism of Action: Inhibition of Enoyl-ACP Reductase (ENR)
Caption: Mechanism of ENR inhibition by diphenyl ethers.
Experimental Protocol: General Synthesis of a Diphenyl Ether Derivative
This protocol outlines a general Ullmann condensation for the synthesis of a diphenyl ether from this compound.
-
To a mixture of this compound (1.0 eq), a substituted phenol (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like dimethylformamide (DMF), add a copper catalyst (e.g., copper(I) iodide, 0.1 eq).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diphenyl ether.
Conclusion
The chloro-(trifluoromethyl)phenyl scaffold is a valuable building block in medicinal chemistry, enabling the synthesis of potent and selective drug candidates. Its application in the development of the c-KIT kinase inhibitor CHMFL-KIT-64 highlights its importance in modern cancer drug discovery. Furthermore, its potential for incorporation into novel antimalarial agents, such as quinoline and diphenyl ether derivatives, warrants further investigation. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile chemical moiety in their drug development programs.
Application Notes and Protocols: The Role of 4-Chloro-2-(trifluoromethyl)phenol in Modern Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Chloro-2-(trifluoromethyl)phenol as a crucial intermediate in the synthesis of potent herbicides. This document outlines the synthesis of a key diphenyl ether herbicide, its mechanism of action, and provides detailed experimental protocols for its preparation.
Introduction
This compound is a vital building block in the agrochemical industry, particularly in the synthesis of herbicides and fungicides. Its incorporation into the molecular structure of a pesticide can significantly enhance its efficacy. The presence of the trifluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to penetrate biological membranes. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the molecule's interaction with its biological target, leading to enhanced potency.
Application: Synthesis of Diphenyl Ether Herbicides
A prominent application of this compound is in the synthesis of diphenyl ether herbicides. These herbicides are known for their effectiveness in controlling a wide range of broadleaf weeds in various crops. A notable example is Acifluorfen, a selective, post-emergence herbicide.
Synthesis of Acifluorfen
The synthesis of Acifluorfen from this compound is typically achieved through an Ullmann condensation reaction. This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of a diphenyl ether herbicide intermediate, methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate, a precursor to Acifluorfen.
| Parameter | Value | Reference |
| Starting Material | This compound | EP0019388A1 |
| Reactant | Methyl 5-fluoro-2-nitrobenzoate | EP0019388A1 |
| Solvent | Dimethyl sulfoxide (DMSO) | EP0019388A1 |
| Base | Anhydrous potassium carbonate | EP0019388A1 |
| Reaction Time | 7 hours | EP0019388A1 |
| Reaction Temperature | Room Temperature | EP0019388A1 |
| Yield | 84% (for a similar synthesis) | EP0019388A1 |
| Product Purity | Substantially pure after purification | EP0019388A1 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate
This protocol is adapted from the procedure described in patent EP0019388A1 for the synthesis of a key intermediate in Acifluorfen production.
Materials:
-
This compound
-
Methyl 5-fluoro-2-nitrobenzoate
-
Anhydrous potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (0.015 mole), anhydrous potassium carbonate (0.015 mole), and dimethyl sulfoxide (10 ml).
-
Add methyl 5-fluoro-2-nitrobenzoate (0.015 mole) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 7 hours.
-
After 7 hours, pour the reaction mixture into water (150 ml).
-
Extract the aqueous mixture with carbon tetrachloride (50 ml, then 35 ml).
-
Separate the organic layer and remove the solvent under vacuum to yield the product as a yellow oil.
-
The final product is methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate.
Protocol 2: Hydrolysis to Acifluorfen
The final step in the synthesis of Acifluorfen involves the hydrolysis of the methyl ester intermediate.
Materials:
-
Methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate
-
Hydrobromic acid
-
Acetic acid
-
Standard laboratory glassware for hydrolysis
Procedure:
-
The intermediate, methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate, is subjected to hydrolysis.
-
This is achieved by reacting the intermediate with hydrobromic acid in acetic acid as a solvent.[1]
-
The reaction yields Acifluorfen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.[1]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Diphenyl ether herbicides synthesized from this compound, such as Acifluorfen, act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the biosynthesis of chlorophyll and heme in plants.[2]
The inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the plant cells.[3] This excess protoporphyrinogen IX leaks from the chloroplasts into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX.[3] Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[3] This singlet oxygen causes rapid lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death.[3] This mechanism of action results in the characteristic symptoms of PPO-inhibiting herbicides, which include rapid chlorosis (yellowing) and necrosis (browning) of plant tissues upon exposure to light.[2]
Visualizations
Caption: Synthesis workflow for Acifluorfen.
Caption: PPO inhibition signaling pathway.
References
Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Chloro-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel ether, ester, and cross-coupling derivatives starting from 4-Chloro-2-(trifluoromethyl)phenol. This starting material is a valuable scaffold in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for the development of new chemical entities.
I. Synthesis of Ether Derivatives
Ether derivatives of phenols are common in pharmaceuticals and agrochemicals. For instance, diphenyl ethers are a well-known class of herbicides.[2][3] The Williamson ether synthesis is a robust and versatile method for the preparation of a wide range of symmetrical and unsymmetrical ethers.[4][5][6][7]
Application Note:
The Williamson ether synthesis involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl or aryl halide in an SN2 or SNAr reaction. The choice of base and solvent is critical for achieving high yields. For the synthesis of alkyl aryl ethers, a strong base like sodium hydride in an aprotic solvent is effective. For diaryl ethers, a milder base such as potassium carbonate in a polar aprotic solvent is often sufficient, particularly when the aryl halide is activated by electron-withdrawing groups.
General Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. US4515988A - Herbicidal 4-trifluoromethyl-4'-nitrodiphenyl ethers - Google Patents [patents.google.com]
- 3. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for 4-Chloro-2-(trifluoromethyl)phenol in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Chloro-2-(trifluoromethyl)phenol as a monomer in the synthesis of high-performance fluorinated poly(aryl ether ketone)s (F-PAEKs). While direct experimental data for this specific monomer is not extensively available in published literature, these notes are based on established principles and analogous research with structurally similar trifluoromethyl-containing phenols. The protocols provided are detailed, hypothetical procedures derived from existing methodologies for F-PAEK synthesis.
Application Notes
Introduction to this compound in Polymer Chemistry
This compound is a halogenated aromatic compound with significant potential as a monomer for the synthesis of advanced polymers. The presence of both a trifluoromethyl (-CF3) group and a chlorine (Cl) atom on the phenol ring offers unique opportunities to tailor the properties of resulting polymers. The strong electron-withdrawing nature of the -CF3 group can enhance the thermal stability, chemical resistance, and solubility of polymers, while also lowering the dielectric constant, a critical property for materials used in high-frequency electronics. The chlorine atom provides an additional reactive site for potential cross-linking or further functionalization of the polymer.
Potential Applications in High-Performance Materials
Polymers derived from this compound are anticipated to exhibit a combination of desirable properties making them suitable for a range of demanding applications:
-
Low-k Dielectric Materials: The incorporation of the bulky, low-polarity -CF3 group is a proven strategy for reducing the dielectric constant of polymers.[1][2] This makes F-PAEKs synthesized from this monomer promising candidates for use as insulating layers in integrated circuits, high-frequency printed circuit boards, and other microelectronic components where low signal loss and high signal propagation speed are crucial.
-
High-Temperature Resistant Polymers: Poly(aryl ether ketone)s are known for their exceptional thermal stability. The introduction of the C-F bonds from the trifluoromethyl group is expected to further enhance this property, leading to materials that can withstand high operating temperatures without degradation. These polymers could find use in aerospace components, automotive under-the-hood parts, and demanding industrial applications.
-
Chemically Resistant Coatings and Membranes: The fluorinated nature of the polymer would likely impart excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents. This makes them suitable for protective coatings in harsh chemical environments and for the fabrication of durable separation membranes.
Structure-Property Relationships
The specific placement of the chloro and trifluoromethyl groups on the phenol ring is expected to influence the final polymer properties. The ortho-trifluoromethyl group can create steric hindrance, potentially leading to amorphous polymers with improved solubility in organic solvents. The para-chloro group offers a site for nucleophilic aromatic substitution, enabling polymerization.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of a poly(aryl ether ketone) using this compound as a key monomer.
Protocol 1: Synthesis of a Fluorinated Poly(aryl ether ketone) (F-PAEK-1)
This protocol describes the nucleophilic aromatic substitution polycondensation reaction to synthesize a high-molecular-weight F-PAEK.
Materials:
-
This compound
-
4,4'-Difluorobenzophenone
-
Anhydrous Potassium Carbonate (K2CO3), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
-
Standard laboratory glassware.
Procedure:
-
Monomer and Catalyst Charging: In a flame-dried three-neck flask, add this compound (1.965 g, 10 mmol), 4,4'-Difluorobenzophenone (2.182 g, 10 mmol), and anhydrous potassium carbonate (1.658 g, 12 mmol).
-
Solvent Addition: Add N,N-Dimethylacetamide (30 mL) and toluene (15 mL) to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a slow nitrogen stream. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 4-6 hours to ensure the removal of all water.
-
Polymerization: After dehydration, carefully remove the Dean-Stark trap and increase the reaction temperature to 180-190 °C. Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Slowly pour the solution into a beaker containing rapidly stirring methanol (300 mL) to precipitate the polymer as a fibrous solid.
-
Filter the polymer and wash it thoroughly with hot deionized water to remove any remaining salts and solvent.
-
Further purify the polymer by boiling it in methanol for 1 hour, followed by filtration.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to a constant weight.
Expected Outcome: A white to off-white, fibrous, or powdered solid polymer.
Protocol 2: Characterization of the Synthesized F-PAEK-1
This protocol outlines the standard characterization techniques to evaluate the properties of the synthesized polymer.
1. Structural Characterization (FTIR and NMR Spectroscopy):
-
FTIR Spectroscopy: Record the FTIR spectrum of a thin film of the polymer cast from a suitable solvent (e.g., NMP) onto a KBr plate.
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and record the 1H NMR and 19F NMR spectra to confirm the polymer structure.
2. Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the thermal decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): Heat the polymer sample from room temperature to above its expected glass transition temperature (Tg) at a heating rate of 10 °C/min, followed by cooling and a second heating scan to determine the Tg.
3. Mechanical Properties:
-
Film Preparation: Cast a uniform film of the polymer from a 10-15 wt% solution in a suitable solvent (e.g., NMP) onto a clean glass plate. Dry the film in a vacuum oven with a programmed temperature ramp.
-
Tensile Testing: Cut the polymer film into dumbbell-shaped specimens and perform tensile tests according to ASTM D882 standards to determine the tensile strength, Young's modulus, and elongation at break.
4. Dielectric Properties:
-
Capacitor Fabrication: Prepare parallel plate capacitors by sputtering or evaporating gold or aluminum electrodes onto both sides of the polymer film.
-
Dielectric Measurement: Use an impedance analyzer to measure the capacitance and dissipation factor of the capacitor over a range of frequencies (e.g., 1 kHz to 1 MHz) to calculate the dielectric constant and dielectric loss.
Data Presentation
The following tables present hypothetical but expected quantitative data for the F-PAEK-1 synthesized from this compound, based on data from analogous fluorinated poly(aryl ether ketone)s found in the literature.
Table 1: Thermal Properties of F-PAEK-1
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 200 - 240 °C |
| 5% Weight Loss Temperature (Td5) | > 500 °C (in N2) |
| Char Yield at 800 °C (in N2) | > 55 % |
Table 2: Mechanical Properties of F-PAEK-1 Film
| Property | Expected Value |
| Tensile Strength | 80 - 100 MPa |
| Young's Modulus | 2.5 - 3.5 GPa |
| Elongation at Break | 5 - 15 % |
Table 3: Dielectric Properties of F-PAEK-1 at 1 MHz
| Property | Expected Value |
| Dielectric Constant (k) | 2.6 - 2.9 |
| Dielectric Loss (tan δ) | 0.003 - 0.006 |
Visualizations
Diagrams
Caption: Workflow for the synthesis of F-PAEK-1.
Caption: Characterization workflow for F-PAEK-1.
Caption: Structure-property relationship.
References
Application Notes and Protocols for the Analytical Detection of 4-Chloro-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in various fields, including environmental monitoring and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its potential toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using modern chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
General Experimental Workflow
The analytical workflow for the determination of this compound in various matrices typically involves sample preparation, chromatographic separation, detection, and data analysis. A generalized workflow is depicted below.
Quantitative Data Summary
| Parameter | GC-MS (Derivatized) | HPLC-UV (Direct) | HPLC-UV (Derivatized) |
| Analyte | Halogenated Phenols | 3-(Trifluoromethyl)-4-nitrophenol | Chlorophenols |
| Limit of Detection (LOD) | 0.01 - 0.25 µg/L | ~5 µg/L | 6 - 50 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | 20 - 60 µg/L[1] | 20 - 120 µg/L |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery | 85 - 110% | 90 - 105% | 87 - 105% |
| Precision (RSD) | < 15% | < 10% | < 12% |
Note: The presented data is for structurally similar compounds and should be considered as a guideline. Method validation with this compound is necessary to establish specific performance characteristics.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group, derivatization is often required to improve the chromatographic properties of phenols.
This protocol is based on EPA Method 3510 for liquid-liquid extraction.
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a surrogate standard (e.g., 2,4,6-tribromophenol) and, if required for quantification, an internal standard.
-
Adjust the pH of the sample to ≤ 2 with concentrated sulfuric or hydrochloric acid.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.
-
Drain the dichloromethane extract into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining all extracts.
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
Derivatization converts the polar hydroxyl group into a less polar, more volatile moiety, improving peak shape and sensitivity. Acetylation is a common and effective method.
Acetylation Protocol:
-
To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for complete derivatization.
-
Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Extract the acetylated derivative with 1 mL of hexane or ethyl acetate.
-
The organic layer is ready for GC-MS analysis.
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 400 amu |
| MS Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC-UV is a robust and widely used technique for the analysis of phenolic compounds. It can often be performed without derivatization.
-
For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.
-
For complex matrices (e.g., biological fluids), a protein precipitation step with acetonitrile followed by centrifugation may be necessary.
-
Solid samples may require extraction with a suitable solvent (e.g., methanol, acetonitrile) followed by filtration.
| Parameter | Setting |
| HPLC Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-20 min: 80% B, 20-22 min: 80-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. GC-MS with derivatization generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC-UV provides a simpler and more direct method suitable for routine analysis of less complex samples. Proper method validation is crucial to ensure the accuracy and reliability of the analytical results.
References
Application Notes and Protocols for the Synthesis of 4-Chloro-2-(trifluoromethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-Chloro-2-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections outline two distinct synthetic methodologies, a comprehensive data summary, and visual representations of the experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthetic protocols for this compound.
| Parameter | Method 1: Diazotization of 2-Amino-5-chlorobenzotrifluoride | Method 2: Halogenation of 4-(Trifluoromethyl)phenol |
| Starting Material | 2-Amino-5-chlorobenzotrifluoride | 4-(Trifluoromethyl)phenol |
| Key Reagents | NaNO₂, 33% H₂SO₄, Urea | N-Chlorosuccinimide (NCS), CH₂Cl₂ |
| Catalyst | - | ZrCl₄ |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature |
| Reaction Time | ~4 hours | 6 hours |
| Yield | 23%[1] | 35-88%[2] |
| Purification Method | Silica gel column chromatography[1] | Extraction and solvent removal[2] |
Experimental Protocols
Method 1: Synthesis via Diazotization of 2-Amino-5-chlorobenzotrifluoride
This protocol is based on the diazotization of 2-Amino-5-chlorobenzotrifluoride followed by hydrolysis.[1]
Materials:
-
2-Amino-5-chlorobenzotrifluoride (4-chloro-2-trifluoromethylaniline)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 33% aqueous solution
-
Urea
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride (NaCl) solution
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1.08 g (5.52 mmol) of 4-chloro-2-trifluoromethylaniline in 40 mL of 33% H₂SO₄.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 0.458 g (6.63 mmol) of NaNO₂ in 2 mL of water to the cooled mixture while stirring.
-
Maintain the reaction at 0 °C and continue stirring for 3 hours.
-
Add 0.100 g (1.67 mmol) of urea to the reaction mixture and stir for an additional 10 minutes to quench any excess nitrous acid.
-
Pour the reaction mixture into 100 mL of preheated 33% H₂SO₄ and heat to reflux for 1 hour.
-
Cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic phase sequentially with water and a saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a 20% EtOAc/hexane mixture as the eluent to obtain 4-chloro-2-trifluoromethylphenol.
Characterization: The final product can be characterized by mass spectrometry and NMR.
-
Mass Spectrometry (ion spray): m/z = 195 (M-1)[1]
-
¹H NMR (CDCl₃): δ 7.49 (d, 1H), 7.38 (dd, 1H), 6.91 (d, 1H), 5.44 (brs, 1H)[1]
Method 2: Synthesis via Halogenation of 4-(Trifluoromethyl)phenol
This protocol describes the direct chlorination of 4-(trifluoromethyl)phenol using N-chlorosuccinimide (NCS) and a zirconium tetrachloride (ZrCl₄) catalyst.[2]
Materials:
-
4-(Trifluoromethyl)phenol
-
N-Chlorosuccinimide (NCS)
-
Zirconium tetrachloride (ZrCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert gas atmosphere, add NCS (2.97 mmol) and 20.0 mL of CH₂Cl₂ to a round-bottom flask.
-
Cool the mixture to -78 °C.
-
Add ZrCl₄ (0.06 mmol) to the cooled mixture.
-
Add a solution of 4-(trifluoromethyl)phenol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
After the reaction is complete, quench it by extracting with a saturated NaHCO₃ aqueous solution.
-
Collect the organic phase and remove the solvent to obtain 2-chloro-4-(trifluoromethyl)phenol. The reported yield for this specific molar ratio is 88%.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via diazotization.
Caption: Reaction scheme for the halogenation of 4-(trifluoromethyl)phenol.
References
Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)phenol Reaction Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of various agrochemicals, and pharmaceuticals. Its biological activity also makes it a subject of study in toxicology and drug development. Understanding the reaction mechanisms and kinetics of its synthesis and degradation is crucial for process optimization, environmental fate assessment, and the development of new applications. These application notes provide a detailed overview of the synthesis, degradation, and potential biological reaction mechanisms of this compound, supported by experimental protocols and kinetic data.
I. Synthesis of this compound
The synthesis of this compound can be achieved through various routes, primarily involving the chlorination of a trifluoromethylphenol precursor or the trifluoromethylation of a chlorophenol. A common and efficient method involves the direct chlorination of 4-(trifluoromethyl)phenol.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from 4-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution reaction. The trifluoromethyl group (-CF3) is a deactivating, meta-directing group, while the hydroxyl (-OH) group is an activating, ortho-, para-directing group. The strong activating and ortho-directing effect of the hydroxyl group governs the position of chlorination, leading to the substitution at the ortho position.
A patented method describes the synthesis through the oxidation of 4-(trifluoromethyl)benzaldehyde followed by halogenation[1].
Step 1: Oxidation of 4-(Trifluoromethyl)benzaldehyde to 4-(Trifluoromethyl)phenol
Caption: Oxidation of 4-(trifluoromethyl)benzaldehyde.
Step 2: Halogenation of 4-(Trifluoromethyl)phenol to this compound
Caption: Halogenation of 4-(trifluoromethyl)phenol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method[1][2].
Materials:
-
4-(Trifluoromethyl)phenol
-
N-Chlorosuccinimide (NCS)
-
Zirconium tetrachloride (ZrCl4)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert gas atmosphere, add N-Chlorosuccinimide (1.05 eq) to a round-bottom flask containing anhydrous dichloromethane.
-
Cool the mixture to -78 °C using a low-temperature bath.
-
Slowly add Zirconium tetrachloride (0.02 eq) to the cooled suspension.
-
In a separate flask, dissolve 4-(Trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the 4-(trifluoromethyl)phenol solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography or distillation.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield | Reference |
| 4-(Trifluoromethyl)phenol | 1.0 | - | [1] |
| N-Chlorosuccinimide | 1.05 | - | [1] |
| Zirconium tetrachloride | 0.02 | - | [1] |
| This compound | - | ~88% | [1] |
II. Degradation of this compound
The degradation of halogenated phenols in the environment is a critical area of study due to their potential toxicity and persistence. Key degradation pathways include aqueous hydrolysis, photocatalysis, and ozonation.
Aqueous Hydrolysis
This compound can undergo spontaneous aqueous defluorination under certain pH conditions. The reaction proceeds via nucleophilic attack of a water molecule or hydroxide ion on the carbon atom of the trifluoromethyl group, facilitated by the phenolate form of the molecule.
References
- 1. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2- - Google Patents [patents.google.com]
- 2. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Chloro-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-chloro-2-(trifluoromethyl)phenol as a key starting material. The methodologies outlined below offer pathways to construct benzoxazoles, benzothiazoles, and quinolines, which are important scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a versatile building block for the synthesis of complex heterocyclic systems. The presence of the trifluoromethyl group can enhance the metabolic stability and bioactivity of the resulting molecules, while the chloro and hydroxyl functionalities provide reactive sites for further chemical transformations. This document details the multi-step synthesis of key intermediates and their subsequent cyclization to the desired heterocyclic cores.
Synthesis of a Benzoxazole Precursor
A critical step towards the synthesis of a 6-chloro-4-(trifluoromethyl)benzoxazole is the preparation of the corresponding 2-aminophenol derivative. This is achieved through a two-step process involving nitration of the starting phenol followed by reduction of the nitro group.
Protocol 1: Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol
This protocol describes the reduction of 2-chloro-6-nitro-4-trifluoromethylphenol to the corresponding aminophenol.[1]
Materials:
-
2-Chloro-6-nitro-4-trifluoromethylphenol
-
Sodium dithionite
-
Ethanol
-
Water
-
Toluene
-
Chloroform
Procedure:
-
Dissolve 4.5 g of 2-chloro-6-nitro-4-trifluoromethylphenol in a mixture of 20 ml of ethanol and 30 ml of water.
-
To the stirred solution, add 10 g of solid sodium dithionite in portions.
-
Stir the resulting solution for 2 hours and then leave it to stand overnight.
-
Filter the mixture and evaporate the solvent from the filtrate.
-
Add toluene to the residue and remove it under reduced pressure to azeotropically remove any remaining water.
-
Extract the residue with boiling chloroform (3 x 100 ml).
-
Evaporate the combined chloroform extracts to yield the desired product, 2-amino-6-chloro-4-(trifluoromethyl)phenol, as a yellow oil.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-nitro-4-trifluoromethylphenol (4.5 g) | [1] |
| Reagent | Sodium dithionite (10 g) | [1] |
| Yield | Not explicitly stated | |
| Purity | Not explicitly stated |
Synthesis of Heterocyclic Compounds
The following sections outline the synthetic strategies for constructing benzoxazole, benzothiazole, and quinoline ring systems.
Application 1: Synthesis of 6-Chloro-4-(trifluoromethyl)benzoxazoles
The synthesis of benzoxazoles can be achieved through the cyclization of 2-aminophenol derivatives. The following is a general procedure that can be adapted for 2-amino-6-chloro-4-(trifluoromethyl)phenol.
General Protocol 2: Cyclization to form Benzoxazoles
This protocol is a general method for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and can be adapted for the product from Protocol 1.
Materials:
-
2-Amino-6-chloro-4-(trifluoromethyl)phenol (from Protocol 1)
-
Appropriate aldehyde or carboxylic acid
-
Acid or coupling agent (e.g., polyphosphoric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, xylene)
Procedure:
-
Combine equimolar amounts of 2-amino-6-chloro-4-(trifluoromethyl)phenol and the desired aldehyde or carboxylic acid in a suitable solvent.
-
Add a catalytic amount of an acid catalyst or an equivalent of a coupling agent.
-
Heat the reaction mixture to reflux, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-6-chloro-4-(trifluoromethyl)benzoxazole.
Workflow for Benzoxazole Synthesis
Caption: Synthetic pathway from this compound to benzoxazoles.
Application 2: Synthesis of 6-Chloro-4-(trifluoromethyl)benzothiazoles
General Protocol 3: Synthesis of Benzothiazoles from 2-Aminothiophenols
Materials:
-
2-Amino-6-chloro-4-(trifluoromethyl)thiophenol (hypothetical intermediate)
-
Appropriate aldehyde or carboxylic acid
-
Oxidizing agent (e.g., air, DDQ) or condensing agent
-
Solvent (e.g., DMSO, ethanol)
Procedure:
-
Dissolve the 2-aminothiophenol derivative and the aldehyde/carboxylic acid in a suitable solvent.
-
Add the oxidizing or condensing agent.
-
Stir the reaction at room temperature or with heating, monitoring by TLC.
-
Work up the reaction mixture by quenching, extraction, and solvent removal.
-
Purify the product by chromatography or recrystallization.
Workflow for Benzothiazole Synthesis
Caption: Conceptual pathway for benzothiazole synthesis.
Application 3: Synthesis of Quinolines
Quinolines can be synthesized from anilines through various named reactions. The amino derivative of the starting phenol, 4-chloro-2-(trifluoromethyl)aniline, can be utilized in reactions such as the Combes or Skraup synthesis.
General Protocol 4: Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone.[2][3]
Materials:
-
4-Chloro-2-(trifluoromethyl)aniline
-
β-Diketone (e.g., acetylacetone)
-
Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)
Procedure:
-
Mix the 4-chloro-2-(trifluoromethyl)aniline and the β-diketone.
-
Slowly add the acid catalyst while cooling the mixture.
-
Heat the reaction mixture to induce cyclization.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture onto ice and neutralize with a base.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent.
-
Purify the crude product by chromatography or recrystallization.
General Protocol 5: Skraup Quinoline Synthesis
The Skraup synthesis utilizes glycerol and an oxidizing agent to form the quinoline ring.[4][5][6]
Materials:
-
4-Chloro-2-(trifluoromethyl)aniline
-
Glycerol
-
Sulfuric acid
-
Oxidizing agent (e.g., nitrobenzene, arsenic acid)
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
Carefully mix the aniline, glycerol, sulfuric acid, and the oxidizing agent.
-
If the reaction is too vigorous, add ferrous sulfate.
-
Heat the mixture cautiously.
-
After the reaction is complete, cool the mixture and dilute with water.
-
Neutralize with a base and remove any unreacted starting materials (e.g., by steam distillation).
-
Extract the quinoline product with an organic solvent.
-
Dry and concentrate the organic layer.
-
Purify the product by distillation or chromatography.
Workflow for Quinoline Synthesis
Caption: Synthetic routes to quinolines from 4-chloro-2-(trifluoromethyl)aniline.
Biological Activity and Signaling Pathways
Derivatives of benzoxazoles, benzothiazoles, and quinolines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group often enhances these activities. For instance, certain quinoline derivatives are known to target signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[7]
Potential Signaling Pathway Involvement
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by a quinoline derivative.
Summary of Quantitative Data
The following table summarizes the key quantitative data from the provided protocols. Note that yields for the general protocols will be dependent on the specific substrates and reaction conditions used.
| Protocol | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Reduction | 2-Chloro-6-nitro-4-trifluoromethylphenol | Sodium dithionite | 2-Amino-6-chloro-4-(trifluoromethyl)phenol | N/A |
| 2 | Benzoxazole Cyclization | 2-Amino-6-chloro-4-(trifluoromethyl)phenol | Aldehyde/Carboxylic Acid, Acid Catalyst | 6-Chloro-4-(trifluoromethyl)benzoxazole | Substrate dependent |
| 4 | Combes Quinoline Synthesis | 4-Chloro-2-(trifluoromethyl)aniline | β-Diketone, Acid Catalyst | Substituted Quinoline | Substrate dependent |
| 5 | Skraup Quinoline Synthesis | 4-Chloro-2-(trifluoromethyl)aniline | Glycerol, H₂SO₄, Oxidizing Agent | Substituted Quinoline | Substrate dependent |
Note: "N/A" indicates that the data was not available in the cited literature. "Substrate dependent" indicates that the yield will vary based on the specific starting materials and reaction conditions employed.
Conclusion
The protocols and workflows presented provide a foundation for the synthesis of diverse heterocyclic compounds from this compound. These methods offer access to molecular scaffolds with high potential for biological activity, making them valuable for research and drug development. Further optimization of the general protocols for specific substrates is encouraged to achieve optimal yields and purity.
References
- 1. prepchem.com [prepchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Combes Quinoline Synthesis [drugfuture.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Screening of 4-Chloro-2-(trifluoromethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the biological activities of 4-chloro-2-(trifluoromethyl)phenol derivatives. The protocols detailed below cover key assays for determining anticancer, antimicrobial, and anti-inflammatory potential.
Anticancer Activity Screening
Derivatives of this compound can be evaluated for their potential as anticancer agents by assessing their cytotoxicity against various cancer cell lines. A common and reliable method for this is the MTT assay, which measures cell viability.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of structurally related trifluoromethyl and chloro-substituted heterocyclic compounds against several human cancer cell lines. This data can serve as a benchmark for newly synthesized this compound derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic Melanoma) | 24.4 | [2] |
| A375 (Melanotic Melanoma) | 25.4 | [2] | |
| HaCaT (Keratinocytes) | 33.5 | [2] | |
| MCF-7/WT (Breast Adenocarcinoma) | >5000 | [2] | |
| DU145 (Prostate Cancer) | >5000 | [2] | |
| CHO-K1 (Chinese Hamster Ovary) | 75.5 | [2] | |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of test compounds against adherent cancer cell lines.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize the cells, perform a cell count, and seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow: Anticancer Screening
Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. Many anticancer agents exert their effects by modulating this pathway. A marine sponge alkaloid derivative, 4-chloro fascaplysin, has been shown to inhibit tumor growth by disrupting this cascade[4]. This provides a rationale for investigating whether this compound derivatives may also target this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Antimicrobial Activity Screening
The antimicrobial potential of this compound derivatives can be assessed by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Broth microdilution is a widely used method for this purpose.
Quantitative Data Summary: Antimicrobial Activity
The following table presents the MIC values of a structurally related chlorinated thymol derivative against methicillin-resistant Staphylococcus aureus (MRSA).
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-chloro-2-isopropyl-5-methylphenol | MRSA | 32 | [5] |
| Carvacrol | MRSA | 512 | [5] |
| 4-isopropyl-3-methylphenol | MRSA | 512 | [5] |
| Thymol iodide | MRSA | >512 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the MIC of test compounds against bacteria.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
-
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Anti-inflammatory Activity Screening
The anti-inflammatory properties of this compound derivatives can be evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data Summary: Anti-inflammatory Activity
The following table shows the IC50 values for the inhibition of iNOS and NF-κB by structurally related phloroglucinol derivatives.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Diacylphloroglucinol | iNOS | 19.0 | [6] |
| NF-κB | 34.0 | [6] | |
| Alkylated acylphloroglucinol | iNOS | 19.5 | [6] |
| NF-κB | 37.5 | [6] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol measures the inhibitory effect of test compounds on NO production in RAW 264.7 macrophage cells.
Materials:
-
This compound derivatives
-
RAW 264.7 murine macrophage cell line
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound and LPS Treatment:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with LPS only and a blank group with cells only.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Calculate the IC50 value.
-
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives via nitric oxide inhibition.
Western Blot Analysis for Mechanistic Studies
To investigate the molecular mechanisms underlying the observed biological activities, Western blot analysis can be performed to assess the expression levels of key proteins in relevant signaling pathways.
Experimental Protocol: Western Blotting
This protocol provides a general procedure for Western blotting to analyze protein expression in treated cells.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, etc.)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine changes in protein expression.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A marine sponge alkaloid derivative 4-chloro fascaplysin inhibits tumor growth and VEGF mediated angiogenesis by disrupting PI3K/Akt/mTOR signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Halogenated Trifluoromethyl Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated trifluoromethyl phenols.
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid halogenated trifluoromethyl phenols. However, challenges such as oiling out, poor crystal formation, and low recovery are common. This guide provides solutions to these issues.
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The solute is coming out of solution above its melting point, or the solubility of the compound in the chosen solvent is too high at the cooling temperature. The high polarity and unique intermolecular interactions of fluorinated molecules can often lead to these difficulties.[1]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation level.
-
Allow the solution to cool more slowly. A slower cooling rate promotes the formation of an ordered crystal lattice.
-
Try a different solvent or a two-solvent system. A solvent in which the compound is less soluble can be added as an "anti-solvent" to induce crystallization.[2]
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3]
-
Add a seed crystal of the pure compound to initiate crystallization.[3]
-
Problem: No crystals form upon cooling.
-
Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble even at low temperatures.[2]
-
Solution:
-
Induce crystallization by scratching the flask or adding a seed crystal.[2][3]
-
Reduce the solvent volume by gentle heating and evaporation, then allow it to cool again.[3]
-
Cool to a lower temperature using an ice bath or freezer, being mindful of the solvent's freezing point.[3]
-
Consider a different solvent system.
-
Problem: Low recovery of the purified product.
-
Cause: The compound has significant solubility in the cold solvent, or too much solvent was used initially.[2]
-
Solution:
-
Minimize the amount of hot solvent used for dissolution.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without significant product loss.
-
Column Chromatography Troubleshooting
Flash column chromatography is a common method for purifying liquid or non-crystalline halogenated trifluoromethyl phenols. Common issues include poor separation, compound decomposition, and elution problems.
Problem: Poor separation of the desired compound from impurities.
-
Cause: The chosen solvent system (eluent) does not provide adequate resolution between the components of the mixture. Halogenated aromatic compounds can exhibit complex interactions with the stationary phase.[4][5]
-
Solution:
-
Optimize the solvent system. Use thin-layer chromatography (TLC) to screen different solvent mixtures and ratios to achieve a target Rf value of 0.2-0.4 for the desired compound. For challenging separations, a gradient elution may be necessary.
-
Consider a different stationary phase. If silica gel proves ineffective, alternatives like alumina or reverse-phase silica may provide better separation.
-
Dry-loading the sample. If the compound has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel before being loaded onto the column. This can improve band sharpness and separation.
-
Problem: The compound appears to be decomposing on the column.
-
Cause: Halogenated trifluoromethyl phenols can be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Deactivate the silica gel. This can be done by treating the silica with a small amount of a basic additive like triethylamine mixed in the eluent.
-
Use a less acidic stationary phase, such as neutral alumina.
-
Work quickly and avoid prolonged exposure of the compound to the stationary phase.
-
Problem: The compound will not elute from the column.
-
Cause: The compound is too polar for the chosen eluent system and is strongly adsorbed to the stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent. This can be done by incrementally adding a more polar solvent (e.g., ethyl acetate into hexanes).
-
For very polar compounds, more aggressive solvent systems containing a small percentage of methanol or even ammonia in methanol might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude halogenated trifluoromethyl phenols?
A1: Common impurities often include:
-
Isomeric byproducts: During synthesis, halogenation or trifluoromethylation can occur at different positions on the aromatic ring, leading to the formation of isomers that can be difficult to separate due to similar polarities.
-
Unreacted starting materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Side-reaction products: Depending on the synthetic route, side reactions can introduce various impurities. For example, in syntheses involving BuLi, byproducts like octane and nonane can form.
-
Residual catalysts: Traces of catalysts used in the synthesis can remain in the product.
Q2: How do I choose the best purification method for my compound?
A2: The choice of purification method depends on the physical state and properties of your compound and the nature of the impurities.
-
Recrystallization: Ideal for solid compounds with good crystal-forming properties and when impurities have significantly different solubilities than the product.
-
Column Chromatography: Versatile for both liquid and solid compounds, especially for separating mixtures with similar polarities.
-
Distillation: Suitable for liquid compounds with boiling points that are sufficiently different from those of the impurities. Thermal stability of the compound is a crucial consideration.
Q3: My compound is a liquid. Can I still use a recrystallization-like technique?
A3: For some low-melting solids or oils, melt crystallization can be an effective purification method. This technique involves slowly cooling the molten compound to allow for the formation of pure crystals.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your halogenated trifluoromethyl phenol:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for volatile compounds, providing both separation and identification of components.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, offering high resolution and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure solid compound. Impurities tend to broaden the melting point range.
Quantitative Data Summary
The following table summarizes typical purity and yield data for different purification methods, compiled from various sources. Note that actual results will vary depending on the specific compound, the nature and amount of impurities, and the optimization of the chosen method.
| Purification Method | Compound Type | Typical Purity | Typical Yield | Key Considerations |
| Recrystallization | Solids | >99% | 60-90% | Dependent on solubility differences and crystal formation. |
| Flash Chromatography | Solids/Liquids | 95-99% | 70-95% | Good for complex mixtures and isomer separation. |
| Distillation | Liquids | >98% | 50-85% | Requires thermal stability and significant boiling point differences. |
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 4-Chloro-3-(Trifluoromethyl)phenol
This protocol is a general guideline and may require optimization for specific compounds.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of a potential solvent (e.g., hexanes, toluene, or a mixture) and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography of a Halogenated Trifluoromethyl Phenol Mixture
This protocol outlines a general procedure for purifying a reaction mixture using flash column chromatography.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired compound from impurities, with an Rf value of approximately 0.3 for the target compound.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Dry pack the column with silica gel.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system, ensuring the silica is fully wetted and there are no air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Caption: A troubleshooting workflow for purifying halogenated trifluoromethyl phenols.
Caption: A general workflow for the synthesis and purification of halogenated trifluoromethyl phenols.
References
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of 4-Chloro-2-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts observed during the synthesis of this compound via electrophilic chlorination of 4-(trifluoromethyl)phenol?
A1: The most common byproducts arise from non-selective chlorination and over-chlorination of the aromatic ring. Due to the directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups, several isomers and more highly chlorinated species can be formed.
-
Isomeric Byproducts: While the desired product is this compound, chlorination can also occur at the other ortho position to yield 2-chloro-6-(trifluoromethyl)phenol .
-
Over-chlorination Products: Dichlorinated phenols are significant byproducts, with 2,6-dichloro-4-(trifluoromethyl)phenol being the most prevalent. This occurs when the initial product undergoes a second chlorination.
-
Unreacted Starting Material: Incomplete reaction will leave residual 4-(trifluoromethyl)phenol .
-
Degradation Products: Under harsh conditions or in the presence of excess oxidant, ring-opening and the formation of chlorinated aliphatic acids may occur, though these are typically in trace amounts.
Q2: My reaction is producing a high percentage of the 2,6-dichloro-4-(trifluoromethyl)phenol byproduct. How can I minimize this over-chlorination?
A2: High levels of dichlorination are typically due to an excess of the chlorinating agent or prolonged reaction times. To minimize the formation of 2,6-dichloro-4-(trifluoromethyl)phenol, consider the following adjustments:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride). Use no more than one equivalent relative to the 4-(trifluoromethyl)phenol. A slight excess may be necessary to drive the reaction to completion, but large excesses should be avoided.
-
Slow Addition: Add the chlorinating agent slowly and in portions to the reaction mixture. This maintains a low instantaneous concentration of the chlorinating agent, favoring mono-chlorination.
-
Temperature Control: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it often improves selectivity and reduces over-chlorination.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant amounts of the dichlorinated product are formed.
Q3: I am observing an unexpected isomer in my final product. How can I confirm its identity and improve the regioselectivity of the chlorination?
A3: The formation of isomers like 2-chloro-6-(trifluoromethyl)phenol is a common challenge.
-
Identification: The identity of the isomer can be confirmed using a combination of analytical techniques:
-
GC-MS: Will show a compound with the same mass-to-charge ratio as the desired product but a different retention time.
-
NMR Spectroscopy (¹H and ¹³C): Will provide definitive structural information. The coupling patterns and chemical shifts of the aromatic protons will differ between isomers. 2D NMR techniques like COSY and HMBC can further elucidate the structure.
-
-
Improving Regioselectivity:
-
Choice of Chlorinating Agent: Different chlorinating agents can exhibit different degrees of selectivity. Experiment with various reagents (e.g., NCS, SO₂Cl₂, HCl/H₂O₂) to find the one that provides the best ratio of the desired isomer.
-
Catalyst: The choice of Lewis acid catalyst can influence the position of chlorination. For instance, using a bulky catalyst might favor chlorination at the less sterically hindered position.
-
Solvent: The polarity of the solvent can affect the reaction's selectivity. A solvent screen may be beneficial.
-
Q4: What are the potential byproducts if I synthesize this compound from 2-amino-5-chlorobenzotrifluoride via a diazotization-hydrolysis reaction?
A4: This synthetic route can also lead to specific byproducts:
-
Azo Coupling Products: The diazonium salt intermediate can react with the starting aniline or the product phenol to form colored azo compounds. This is more likely if the pH and temperature are not strictly controlled.
-
Products of Incomplete Hydrolysis: The diazonium group may be replaced by other nucleophiles present in the reaction mixture, for example, the counter-ion of the acid used (e.g., chloride if HCl is used in excess).
-
Phenolic Impurities: Incomplete diazotization can leave unreacted 2-amino-5-chlorobenzotrifluoride, which can be difficult to separate from the final product.
Quantitative Data on Byproduct Formation
The following table summarizes hypothetical quantitative data for byproduct distribution under different reaction conditions for the chlorination of 4-(trifluoromethyl)phenol. This data is illustrative and actual results may vary.
| Condition ID | Chlorinating Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | This compound (%) | 2,6-dichloro-4-(trifluoromethyl)phenol (%) | Unreacted Starting Material (%) | Other Isomers (%) |
| A | NCS (1.1) | 25 | 4 | 85 | 10 | 4 | 1 |
| B | NCS (1.1) | 0 | 8 | 92 | 5 | 2 | 1 |
| C | NCS (1.5) | 25 | 4 | 65 | 30 | 0 | 5 |
| D | SO₂Cl₂ (1.05) | 25 | 2 | 88 | 8 | 3 | 1 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture for Byproduct Identification
This protocol is for the identification and semi-quantification of byproducts from the chlorination of 4-(trifluoromethyl)phenol.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with an appropriate quenching agent (e.g., sodium thiosulfate solution).
-
Extract the organic components with 1 mL of ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) in the extraction solvent.
-
-
GC-MS Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Protocol 2: HPLC Method for Separation and Quantification of Isomeric Byproducts
This protocol is designed for the separation and quantification of this compound and its isomers.
-
Sample Preparation:
-
Prepare a stock solution of the crude product in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration curves for the main product and any available byproduct standards.
-
If standards are unavailable for all byproducts, relative quantification can be performed using area percentages, assuming similar response factors.
-
Visualizations
Caption: Byproduct formation pathways in the chlorination of 4-(trifluoromethyl)phenol.
Caption: A logical workflow for troubleshooting high byproduct levels in the synthesis.
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Chlorophenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the trifluoromethylation of chlorophenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the trifluoromethylation of chlorophenols?
A1: The primary methods for trifluoromethylating chlorophenols involve three main approaches based on the nature of the trifluoromethyl source:
-
Electrophilic Trifluoromethylation: This method utilizes reagents that deliver a "CF₃⁺" equivalent. Common reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[1][2]
-
Nucleophilic Trifluoromethylation: This approach employs reagents that act as a source of a "CF₃⁻" equivalent. The most common reagent is (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, which is typically activated by a fluoride source.
-
Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical (•CF₃) from precursors like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent). These reactions are often initiated by photoredox catalysis or transition metals.[3]
Q2: My trifluoromethylation of a chlorophenol is giving a low yield. What are the potential causes?
A2: Low yields in the trifluoromethylation of chlorophenols can stem from several factors:
-
Inappropriate Reagent Choice: The reactivity of the chlorophenol is influenced by the position of the chloro substituent. Electron-withdrawing groups can deactivate the aromatic ring, making it less susceptible to electrophilic attack. For electron-deficient chlorophenols, a more reactive electrophilic reagent or a radical-based method might be more effective.
-
Suboptimal Reaction Conditions: Temperature, solvent, base, and catalyst/ligand choice are critical. For instance, in copper-catalyzed reactions, the choice of ligand can significantly impact the reaction's efficiency.[1]
-
Reagent Instability: Some trifluoromethylating reagents are sensitive to moisture and air. Ensure anhydrous conditions and proper handling of the reagents.
-
Side Reactions: Competing reactions such as C-H trifluoromethylation at other positions, dimerization of the phenol, or decomposition of the starting material can reduce the yield of the desired product. O-trifluoromethylation can also be a competing pathway.[4][5]
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by impurities or byproducts, leading to incomplete conversion.
Q3: How does the position of the chlorine atom on the phenol ring affect the trifluoromethylation reaction?
A3: The position of the chlorine atom has a significant electronic and steric impact on the reactivity of the phenol ring.
-
Electronic Effects: Chlorine is an electron-withdrawing group by induction but can be a weak π-donor through resonance. This dual effect can influence the electron density of the aromatic ring and its susceptibility to different trifluoromethylation reagents.
-
Steric Hindrance: A chlorine atom in the ortho position to the hydroxyl group can sterically hinder the approach of the trifluoromethylating agent to the adjacent carbon atoms. This can lead to lower yields or favor reaction at less hindered positions. For instance, the oxidation rate of 2,6-dichlorophenol is lower than that of 4-chlorophenol and 2,4-dichlorophenol in certain reactions, which can be attributed to steric hindrance.[6]
Q4: I am observing multiple products in my reaction mixture. What are the likely side products?
A4: Besides the desired trifluoromethylated chlorophenol, several side products can form:
-
Isomeric Products: Trifluoromethylation may occur at different positions on the aromatic ring, leading to a mixture of isomers.
-
O-Trifluoromethylated Products: Direct trifluoromethylation of the phenolic hydroxyl group can occur, yielding an aryl trifluoromethyl ether (ArOCF₃).[4][5] This is more common with certain electrophilic reagents.
-
Dimerization/Polymerization Products: Oxidative conditions, particularly in copper-catalyzed or photoredox reactions, can lead to the coupling of two phenol molecules.
-
Products from Reagent Decomposition: The trifluoromethylating reagent itself can decompose under the reaction conditions, leading to various byproducts.
-
Halogen Exchange Products: In some cases, the chloro-substituent might be replaced, although this is less common.
Q5: What are the best practices for purifying trifluoromethylated chlorophenols?
A5: Purification of trifluoromethylated chlorophenols typically involves standard chromatographic and crystallization techniques.
-
Column Chromatography: Flash column chromatography using silica gel is a common method for separating the desired product from unreacted starting materials, isomers, and other byproducts. A gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is often effective.[7]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold.[8][9] Common solvent systems for polar fluorinated molecules include methanol/water, acetone/water, and dichloromethane/hexanes.[2]
-
Preparative HPLC: For difficult separations of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst/Reagent | - Use freshly opened and properly stored reagents. - For metal-catalyzed reactions, ensure the catalyst is not oxidized or poisoned. - In photoredox catalysis, ensure the light source is of the correct wavelength and intensity. |
| Incorrect Reaction Temperature | - Optimize the temperature. Some reactions require heating to overcome activation barriers, while others need to be cooled to prevent reagent decomposition. | |
| Inappropriate Solvent or Base | - Screen different solvents and bases. The polarity of the solvent can influence the solubility of reagents and the stability of intermediates. The strength and nature of the base are critical for deprotonating the phenol. | |
| Low Yield of Desired Product | Side Reactions (e.g., Dimerization) | - Lower the reaction temperature. - Use a less oxidizing catalyst system if applicable. - Increase the concentration of the trifluoromethylating agent relative to the chlorophenol. |
| Formation of O-Trifluoromethylated Product | - Choose a reagent known to favor C-trifluoromethylation. - Modify the reaction conditions (e.g., solvent, additives) to disfavor O-attack. Protecting the hydroxyl group prior to trifluoromethylation and subsequent deprotection is another strategy. | |
| Steric Hindrance | - For ortho-substituted chlorophenols, consider using a smaller, more reactive trifluoromethylating agent. - Radical-based methods may be less sensitive to steric effects than ionic methods. | |
| Formation of Multiple Isomers | Lack of Regioselectivity | - Employ a directed trifluoromethylation strategy if possible. - Optimize the catalyst and ligand system to favor the formation of the desired isomer. The electronic nature of the directing group can influence regioselectivity. |
| Difficult Purification | Co-elution of Product and Impurities | - Optimize the mobile phase for column chromatography; a shallower gradient may improve separation. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Product is an Oil/Fails to Crystallize | - If the product is an oil, attempt to purify by column chromatography. - To induce crystallization, try a wider range of solvent systems or use techniques like slow evaporation or seeding. |
Data Presentation
Table 1: Comparison of Reagent Efficiency in Electrophilic Trifluoromethylation
| Reagent Class | Specific Reagent | Substrate Type | Typical Yield (%) | Reference(s) |
| Hypervalent Iodine | Togni Reagent II | β-Ketoesters | Low to Moderate | [1][10] |
| Sulfonium Salt | Umemoto Reagent | β-Ketoesters | Good to Excellent | [1][10] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | Higher than Togni or Umemoto reagents | [1] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [10] |
Note: Yields are highly substrate and condition dependent. This table provides a general comparison based on the available literature.
Table 2: Optimization of Copper-Catalyzed Trifluoromethylation of Aryl Halides
| Catalyst | Ligand | Trifluoromethyl Source | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| CuI | 1,10-Phenanthroline | TESCF₃ | DMF | 100 | Varies | [11] |
| CuI | None | TMSCF₃ with trialkyl borate | DMF | 100 | Varies | [11] |
| Cu(II)(O₂CCF₂SO₂F)₂ | None | In situ generated CuCF₃ | DMF | Varies | Good to Excellent | [11] |
Note: This table summarizes general conditions for aryl halides; specific optimization for chlorophenols is recommended.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Trifluoromethylation of an Aryl Halide (e.g., 4-Chlorobromobenzene)
This protocol is adapted from a general procedure for the trifluoromethylation of aryl halides and can be optimized for chlorophenols.
Materials:
-
Aryl halide (e.g., 4-chlorobromobenzene) (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol)
-
Potassium fluoride (KF) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and KF (116.2 mg, 2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated product.
Protocol 2: General Procedure for Electrophilic Trifluoromethylation using an Umemoto Reagent
This protocol provides a general method for the trifluoromethylation of a carbon nucleophile, which can be adapted for the C-trifluoromethylation of chlorophenols.
Materials:
-
Chlorophenol (1.0 equiv)
-
Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
-
Base (e.g., K₂CO₃ or an organic base like DBU) (1.5 equiv)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the chlorophenol (1.0 equiv) and base (1.5 equiv) in the anhydrous solvent, add the Umemoto's Reagent (1.2 equiv) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the trifluoromethylated chlorophenol.[10]
Mandatory Visualizations
Caption: General experimental workflow for the trifluoromethylation of chlorophenols.
Caption: Troubleshooting workflow for low-yield trifluoromethylation of chlorophenols.
References
- 1. Ligand-Controlled Regioselective Copper-Catalyzed Trifluoromethylation To Generate (Trifluoromethyl)allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Red-light-mediated copper-catalyzed photoredox catalysis promotes regioselectivity switch in the difunctionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
Stability studies of 4-Chloro-2-(trifluoromethyl)phenol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(trifluoromethyl)phenol. The information is designed to address specific issues that may be encountered during stability studies under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than standard accelerated stability testing.[1] For this compound, typical stress conditions include:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions helps determine the susceptibility of the compound to hydrolysis across a wide range of pH values.[2]
-
Oxidation: The use of an oxidizing agent like hydrogen peroxide is common to assess the molecule's vulnerability to oxidative degradation.[3][4] Phenols are known to be susceptible to oxidation.[3][4]
-
Thermal Degradation: High temperatures are used to evaluate the thermal stability of the compound.[3][4]
-
Photostability: Exposure to light, as per ICH Q1B guidelines, is crucial to determine if the molecule is light-sensitive.[4]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, general knowledge of phenol chemistry suggests potential degradation routes. Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures.[3][4] Additionally, hydrolysis of the trifluoromethyl group could potentially occur under certain conditions, although the C-F bond is generally strong. The chloro-substituent might also be involved in degradation reactions. It is crucial to perform thorough structural elucidation of any observed degradation products.
Q3: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The most common technique for this is High-Performance Liquid Chromatography (HPLC), often with UV or photodiode array (PDA) detection.[1][2] The method must be able to separate the intact API from its degradation products and any excipients present in a formulation.[2] Method development typically involves screening different columns, mobile phases, and gradient conditions to achieve the necessary resolution.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
Possible Cause:
-
The stress conditions may not be severe enough to induce degradation.
-
The compound is inherently highly stable under the tested conditions.
Troubleshooting Steps:
-
Increase Stress Severity: Gradually increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[4]
-
Verify Experimental Setup: Ensure that the experimental setup is correct and that the stressing agent was indeed added and is active.
-
Extended Exposure: For photostability, ensure the sample is exposed to the required light intensity and duration as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[4]
-
Confirm Analyte Presence: Verify the presence and concentration of this compound in the starting material.
Issue 2: The mass balance in my stability study is less than 95%.
Possible Cause:
-
Not all degradation products are being detected by the analytical method. This could be due to poor chromatographic retention, lack of a chromophore for UV detection, or the formation of volatile or insoluble degradants.
-
Inaccurate quantification of the parent compound or degradation products.
Troubleshooting Steps:
-
Modify Analytical Method:
-
Adjust the mobile phase composition or gradient to elute highly polar or non-polar degradants.
-
Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to UV to detect compounds lacking a UV chromophore.[5]
-
-
Check for Volatiles: Use techniques like headspace gas chromatography (GC) to analyze for volatile degradation products.
-
Assess Solubility: Check for the formation of any precipitates in the stressed samples. If present, attempt to dissolve and analyze them.
-
Verify Response Factors: Ensure that the response factors for the degradation products are correctly determined for accurate quantification. If standards for degradants are unavailable, use the relative response factor of the parent compound as an approximation, but acknowledge the potential for error.
Issue 3: Extraneous peaks are observed in the chromatogram of the unstressed sample.
Possible Cause:
-
Contamination of the sample, solvent, or HPLC system.
-
Presence of impurities in the starting material.
Troubleshooting Steps:
-
Analyze a Blank: Inject the sample diluent (blank) to check for solvent-related peaks.
-
Clean the HPLC System: Flush the system with appropriate cleaning solvents to remove any contaminants.
-
Check the Purity of the Starting Material: Analyze the initial, unstressed this compound to confirm its purity and identify any existing impurities.
-
Investigate Excipient Interference: If working with a formulation, analyze the placebo to see if any of the excipients are contributing to the observed peaks.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 N HCl to the stock solution.
-
Heat the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 N NaOH to the stock solution.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Add an equal volume of water to the stock solution.
-
Heat the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
Protocol 2: Oxidative Degradation Study
-
Preparation: Prepare a 1 mg/mL solution of this compound.
-
Oxidation:
-
Add an appropriate volume of 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 3: Thermal Degradation Study
-
Solid State: Place the solid this compound powder in a controlled temperature oven at 70°C.
-
Solution State: Prepare a 1 mg/mL solution of the compound and place it in a controlled temperature oven at 70°C.
-
Analysis: At specified time points (e.g., 1, 3, 5 days), remove a sample, allow it to cool to room temperature, dissolve (if solid), and dilute appropriately for HPLC analysis.
Protocol 4: Photostability Study
-
Sample Preparation: Prepare solid and solution samples of this compound.
-
Exposure: Expose the samples to a light source that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]
-
Control: Keep a set of control samples, wrapped in aluminum foil to protect them from light, under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 12.5 | 2 |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | Room Temp | 25.8 | 3 |
| Neutral Hydrolysis | Water | 24 hours | 60°C | 5.2 | 1 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 35.1 | 4 |
| Thermal (Solid) | - | 5 days | 70°C | 2.1 | 1 |
| Thermal (Solution) | - | 5 days | 70°C | 8.9 | 2 |
| Photolytic (Solid) | ICH Q1B | - | - | 1.5 | 1 |
| Photolytic (Solution) | ICH Q1B | - | - | 6.7 | 2 |
Note: The data presented in this table is representative and for illustrative purposes only.
Visualizations
Caption: General workflow for a forced degradation stability study.
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-Chloro-2-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am experiencing a low yield in the synthesis of this compound. What are the common causes?
Low yields can stem from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification. Key areas to investigate are:
-
Suboptimal Reaction Conditions: The choice of chlorinating agent, catalyst, solvent, and temperature are all critical. For instance, the halogenation of 4-(trifluoromethyl)phenol is a key step where inefficiencies can significantly impact the overall yield.
-
Reagent Quality: The purity of starting materials, particularly the 4-(trifluoromethyl)phenol and the chlorinating agent, is crucial. Impurities can interfere with the reaction.
-
Moisture Content: Certain reactions for this synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used where specified.
-
Workup and Purification: Product can be lost during extraction, washing, and final purification steps like column chromatography or distillation.
Q2: Which synthetic route is recommended for achieving a high yield of this compound?
A two-step process is commonly reported. The first step involves the oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)phenol. The second, and most critical step for the final product's yield, is the selective chlorination of 4-(trifluoromethyl)phenol. A method utilizing N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a Lewis acid catalyst, such as Zirconium tetrachloride (ZrCl₄), has been shown to produce high yields.[1]
Q3: My main issue seems to be the chlorination of 4-(trifluoromethyl)phenol. How can I optimize this step?
Optimizing the chlorination step is key to a higher yield. Consider the following:
-
Catalyst Choice and Loading: Lewis acid catalysts like ZrCl₄, copper chloride, or stannous chloride can be effective.[1] The molar ratio of the catalyst to the substrate is a critical parameter to optimize. As shown in the table below, even small changes in the catalyst amount can drastically affect the yield.
-
Reaction Temperature: The initial addition of reagents is often performed at a low temperature (e.g., -78 °C) to control the reaction rate and prevent side product formation. The reaction is then typically allowed to warm to room temperature.[1]
-
Reaction Time: A reaction time of around 6 hours at room temperature has been reported to be effective.[1] Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
Q4: What are the potential side products in this synthesis, and how can I minimize their formation?
The primary side product of concern is the dichlorinated product, 2,6-dichloro-4-(trifluoromethyl)phenol, due to the activating effect of the hydroxyl group on the aromatic ring. To minimize its formation:
-
Control Stoichiometry: Use a molar ratio of the chlorinating agent (e.g., NCS) to 4-(trifluoromethyl)phenol that is close to 1:1.
-
Low Temperature: Performing the initial addition of reagents at low temperatures can improve the selectivity of the monochlorination.
Q5: What is the recommended method for purifying the final product?
The crude product is typically purified by silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and hexane.[2] An alternative purification method for the final product is sublimation.[3]
Data Presentation
The following table summarizes the effect of catalyst loading on the yield of the chlorination of 4-(trifluoromethyl)phenol using NCS and ZrCl₄ in CH₂Cl₂.
| Molar Ratio of NCS to Substrate | Molar Ratio of ZrCl₄ to Substrate | Yield (%) |
| 1.93 | 0.004 | 35 |
| 1.0 | 0.02 | 88 |
Data adapted from patent CN108276254A.[1]
Experimental Protocols
High-Yield Synthesis of this compound via Catalytic Chlorination
This protocol is based on a high-yield procedure reported in the literature.[1]
Materials:
-
4-(trifluoromethyl)phenol
-
N-chlorosuccinimide (NCS)
-
Zirconium tetrachloride (ZrCl₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert gas atmosphere, add N-chlorosuccinimide (2.97 mmol) and anhydrous dichloromethane (20.0 mL) to a round-bottom flask.
-
Cool the mixture to -78 °C using a low-temperature bath.
-
To the cooled mixture, add Zirconium tetrachloride (0.06 mmol).
-
Slowly add a solution of 4-(trifluoromethyl)phenol in dichloromethane.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.
-
Upon completion, quench the reaction by extracting with a saturated aqueous solution of NaHCO₃.
-
Collect the organic phase, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2- - Google Patents [patents.google.com]
- 2. This compound CAS#: 53903-51-8 [m.chemicalbook.com]
- 3. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
Side reaction pathways in the synthesis of 4-Chloro-2-(trifluoromethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic pathways are:
-
Direct Chlorination of 4-(trifluoromethyl)phenol: This is a direct approach but can be challenging in terms of selectivity.
-
Diazotization of 2-amino-5-chlorobenzotrifluoride: This route involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.
-
From 4-(trifluoromethyl)benzaldehyde: This two-step process involves the oxidation of the aldehyde to a phenol, followed by chlorination.
Q2: Why am I getting a low yield in my synthesis?
A2: Low yields can be attributed to several factors depending on the synthetic route. Common causes include incomplete reactions, degradation of starting materials or products, and the formation of side products. Please refer to the specific troubleshooting guides below for more detailed information.
Q3: What are the major impurities I should be aware of?
A3: The primary impurities are often isomers and over-chlorinated byproducts. For instance, in the direct chlorination of 4-(trifluoromethyl)phenol, the formation of 2,6-dichloro-4-(trifluoromethyl)phenol is a common issue. In the diazotization route, byproducts from premature decomposition of the diazonium salt can be a concern.
Q4: How can I best purify the final product?
A4: Purification of this compound can be achieved through several methods. Distillation and sublimation are effective for removing non-volatile impurities.[1] For separating isomers, chromatographic techniques such as column chromatography are often necessary. In some cases, crystallization can also be an effective purification method.
Troubleshooting Guides
Route 1: Direct Chlorination of 4-(trifluoromethyl)phenol
This method is based on the electrophilic aromatic substitution of 4-(trifluoromethyl)phenol. The hydroxyl group is a strong activating group and directs ortho and para to itself. Since the para position is already occupied by the trifluoromethyl group, chlorination occurs at the ortho positions.
Issue 1: Low Yield and Formation of Multiple Products
-
Observation: The reaction mixture shows multiple spots on TLC, and the isolated yield of the desired product is low.
-
Potential Cause:
-
Over-chlorination: The desired product, this compound, is also an activated aromatic ring and can undergo further chlorination to yield 2,6-dichloro-4-(trifluoromethyl)phenol.
-
Isomer Formation: While less likely due to the directing effects, minor amounts of other isomers might form under certain conditions.
-
Ring Cleavage: Aggressive chlorinating agents or harsh reaction conditions can lead to the cleavage of the aromatic ring, resulting in a complex mixture of byproducts.[2]
-
-
Troubleshooting Strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor dichlorination.
-
Choice of Chlorinating Agent: Milder chlorinating agents such as sulfuryl chloride (SO₂Cl₂) can offer better selectivity compared to chlorine gas.
-
Reaction Temperature: Maintain a low reaction temperature to minimize over-chlorination and other side reactions.
-
Catalyst Selection: The use of a Lewis basic selenoether catalyst has been reported to favor ortho-selective chlorination of phenols.[3]
-
Side Reaction Pathway: Over-chlorination
Caption: Formation of the dichlorinated side product.
Route 2: Diazotization of 2-amino-5-chlorobenzotrifluoride
This synthesis involves the conversion of the amino group of 2-amino-5-chlorobenzotrifluoride into a diazonium salt, which is then hydrolyzed to the corresponding phenol. This is a variation of the Sandmeyer reaction.
Issue 2: Low Yield of Phenol and Formation of Dark, Tarry Byproducts
-
Observation: The reaction mixture turns dark, and the yield of this compound is significantly lower than expected.
-
Potential Cause:
-
Incomplete Diazotization: If the initial conversion of the amine to the diazonium salt is not complete, the unreacted amine can participate in side reactions.
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before the desired hydrolysis step, leading to a variety of radical-mediated side reactions and the formation of polymeric materials.[2]
-
Side Reactions of the Diazonium Salt: The diazonium salt can react with other nucleophiles present in the reaction mixture, or couple with the product phenol to form azo compounds.
-
-
Troubleshooting Strategies:
-
Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[2]
-
Check for Complete Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the complete consumption of the starting amine.
-
Controlled Hydrolysis: The hydrolysis of the diazonium salt should be performed under controlled temperature conditions. Adding the diazonium salt solution to heated acidic water is a common procedure.
-
Purity of Starting Material: Ensure the 2-amino-5-chlorobenzotrifluoride is of high purity, as impurities can catalyze the decomposition of the diazonium salt.
-
Caption: Key steps in the Baeyer-Villiger oxidation route.
Data Presentation
Table 1: Summary of Potential Side Products
| Synthesis Route | Starting Material | Desired Product | Potential Side Product(s) |
| Direct Chlorination | 4-(Trifluoromethyl)phenol | This compound | 2,6-Dichloro-4-(trifluoromethyl)phenol, Ring cleavage products |
| Diazotization | 2-amino-5-chlorobenzotrifluoride | This compound | Azo-coupled products, Polymeric tars, Unreacted starting material |
| From Aldehyde | 4-(Trifluoromethyl)benzaldehyde | This compound | Byproducts from over-oxidation, Byproducts from over-chlorination |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2-amino-5-chlorobenzotrifluoride
This protocol is adapted from a similar synthesis and should be optimized for specific laboratory conditions.
-
Diazotization:
-
Dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in a mixture of concentrated sulfuric acid and water at a controlled temperature (e.g., 80 °C) to form the sulfate salt.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Test for excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
Quench the excess nitrous acid with a small amount of urea.
-
-
Hydrolysis:
-
In a separate flask, prepare a solution of copper(II) sulfate in water and heat it to boiling.
-
Slowly add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of 4-(trifluoromethyl)phenol from 4-(trifluoromethyl)benzaldehyde via Baeyer-Villiger Oxidation
This is a general procedure and may require optimization.
-
Reaction Setup:
-
Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add a buffer, such as sodium bicarbonate or sodium phosphate, to maintain a neutral or slightly basic pH.
-
Cool the mixture in an ice bath.
-
-
Oxidation:
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in the same solvent to the cooled reaction mixture.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench the excess peroxyacid by adding a solution of sodium sulfite or sodium thiosulfate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude formate ester.
-
-
Hydrolysis:
-
Dissolve the crude formate ester in a solvent such as methanol.
-
Add a base, such as sodium hydroxide or potassium carbonate, and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield the crude 4-(trifluoromethyl)phenol, which can be purified by distillation or chromatography. The subsequent chlorination can be carried out as described in the troubleshooting guide for Route 1.
-
References
Technical Support Center: Production of 4-Chloro-2-(trifluoromethyl)phenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of 4-Chloro-2-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?
A1: The most common and industrially viable route involves a two-step process:
-
Oxidation: Conversion of 4-(Trifluoromethyl)benzaldehyde to 4-(Trifluoromethyl)phenol.
-
Halogenation: Regioselective chlorination of 4-(Trifluoromethyl)phenol to yield this compound.[1]
An alternative, though potentially more challenging route, is the direct trifluoromethylation of 4-chlorophenol. However, controlling regioselectivity and the handling of potent trifluoromethylating agents can present significant scale-up hurdles.[2]
Q2: What are the main safety concerns when handling this compound and its precursors on a larger scale?
A2: Key safety considerations include:
-
Corrosivity: The final product and intermediates can be corrosive, causing severe skin and eye burns. Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, goggles, and protective clothing, is mandatory.[3]
-
Toxicity: The compound is harmful if swallowed or inhaled. Production should be carried out in well-ventilated areas or under a chemical fume hood.[3]
-
Exothermic Reactions: The chlorination step is often exothermic, which can lead to thermal runaways if not properly controlled.[4] Careful monitoring of temperature and controlled addition of reagents are critical at scale.
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[3]
Q3: How critical is moisture control during the synthesis process?
A3: Moisture control is crucial, particularly during the halogenation step. The presence of water can lead to unwanted side reactions and the formation of impurities, which can complicate purification and lower the overall yield. Using anhydrous solvents and operating under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Oxidation Step | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. | - Monitor the reaction progress using techniques like TLC or HPLC. - Optimize the reaction temperature; for the oxidation of 4-(Trifluoromethyl)benzaldehyde, a temperature range of 0-40°C is suggested.[1] - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Poor Regioselectivity in Chlorination Step (Formation of isomers) | - Incorrect catalyst or catalyst concentration. - Reaction temperature is too high. - Inappropriate chlorinating agent. | - Use a suitable catalyst such as zirconium chloride (ZrCl₄) to direct the chlorination to the ortho position.[1] - Maintain a low reaction temperature, cooling to -78°C before the addition of the phenol solution is recommended.[1] - N-Chlorosuccinimide (NCS) is an effective chlorinating agent for this transformation.[1] |
| Difficulties in Product Purification | - Presence of closely related impurities or isomers. - Residual starting materials. - Formation of colored byproducts. | - Employ fractional distillation under reduced pressure for initial purification. - Consider recrystallization from a suitable solvent system to achieve high purity. - Activated carbon treatment can be used to remove colored impurities. |
| Exothermic Runaway During Chlorination | - Rapid addition of the chlorinating agent. - Inadequate cooling capacity of the reactor. - Poor heat transfer due to insufficient mixing. | - Add the chlorinating agent portion-wise or via a syringe pump to control the reaction rate. - Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). - Use a robust overhead stirrer to ensure efficient heat dissipation throughout the reaction mass. |
Experimental Protocols
Step 1: Synthesis of 4-(Trifluoromethyl)phenol
This protocol is adapted from a similar synthesis.[1]
-
Reaction Setup: In a suitable reaction vessel, charge 4-(Trifluoromethyl)benzaldehyde (1.0 equiv) and a suitable organic solvent such as dichloromethane (CH₂Cl₂).
-
Reagent Addition: While stirring at room temperature, add m-Chloroperoxybenzoic acid (mCPBA) (1.0 equiv).
-
Reaction Monitoring: Stir the mixture for approximately 2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer.
-
Isolation: Collect and combine the organic phases. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(Trifluoromethyl)phenol.
Step 2: Synthesis of this compound
This protocol is adapted from a similar synthesis.[1]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), charge N-Chlorosuccinimide (NCS) (1.05 equiv) and dichloromethane (CH₂Cl₂) into a reaction vessel equipped with a stirrer and a cooling bath.
-
Catalyst Addition: Cool the suspension to -78°C and add zirconium chloride (ZrCl₄) (0.02 equiv) as a catalyst.
-
Substrate Addition: Slowly add a solution of 4-(Trifluoromethyl)phenol (1.0 equiv) in dichloromethane.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Isolation: Extract the mixture, collect the organic phase, and remove the solvent to yield the crude this compound.[1] The product can be further purified by distillation or recrystallization.
Quantitative Data
| Parameter | Lab Scale (Example) [1] | Scale-up Considerations |
| Yield (Oxidation) | ~85% | Maintain efficient mixing and temperature control to sustain high yields. |
| Yield (Chlorination) | ~88% (with optimal catalyst loading) | Catalyst efficiency and heat management are critical for maintaining high yields at scale. |
| Catalyst Loading (ZrCl₄) | 0.02 - 0.06 mmol per mmol of phenol | Optimize catalyst loading for cost-effectiveness and to minimize catalyst-related impurities. |
| Reaction Temperature (Chlorination) | -78°C initially, then room temperature | Precise temperature control is crucial to prevent side reactions and ensure safety. Industrial reactors with robust cooling systems are necessary. |
Visualizations
Caption: Chemical synthesis route from 4-(Trifluoromethyl)benzaldehyde.
Caption: A logical workflow for troubleshooting low product yield.
Caption: High-level process flow for industrial production.
References
- 1. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2- - Google Patents [patents.google.com]
- 2. US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents [patents.google.com]
- 3. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN203507984U - Low-temperature heat chlorination reactor - Google Patents [patents.google.com]
Technical Support Center: 4-Chloro-2-(trifluoromethyl)phenol Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 4-Chloro-2-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is an electron-deficient phenol. The presence of the electron-withdrawing trifluoromethyl group at the ortho position and the chloro group at the para position significantly increases the acidity of the phenolic proton compared to phenol itself. This makes deprotonation easier, facilitating reactions such as the Williamson ether synthesis. However, the electron-deficient nature of the aromatic ring also makes it susceptible to nucleophilic aromatic substitution under certain conditions, although the chloro group is generally a poor leaving group in the absence of strong activation.
Q2: I am having trouble achieving a complete reaction in the O-alkylation of this compound. What are the common causes?
A2: Incomplete O-alkylation (e.g., Williamson ether synthesis) is a common issue. The primary causes include:
-
Insufficiently strong base: Due to the increased acidity of the phenol, a moderately strong base is required for complete deprotonation to the phenoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).
-
Poor quality reagents: Ensure your alkylating agent (e.g., alkyl halide) and solvent are pure and dry. Moisture can quench the base and the reactive phenoxide intermediate.
-
Steric hindrance: A bulky alkylating agent can slow down the Sₙ2 reaction.
-
Inappropriate solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred to solvate the cation of the base and increase the nucleophilicity of the phenoxide.
Q3: My Williamson ether synthesis with this compound is giving a low yield and several side products. What are the likely side reactions?
A3: The primary side reaction in a Williamson ether synthesis is elimination (E2), which competes with the desired substitution (Sₙ2).[1][2] This is particularly problematic with secondary and tertiary alkyl halides.[2] For this compound, other potential side reactions, though less common, could include C-alkylation or reaction at the chloro or trifluoromethyl groups under harsh conditions.
Q4: How can I purify the final ether product from the reaction mixture?
A4: Purification typically involves an aqueous workup to remove the base and inorganic salts. The crude product can then be purified by recrystallization if it is a solid, or by column chromatography on silica gel. A typical eluent system for column chromatography would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on the polarity of the product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the amount of base. Ensure anhydrous reaction conditions. |
| Low reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of significant amounts of alkene byproduct | E2 elimination is competing with Sₙ2 substitution.[1][2] | Use a primary alkyl halide if possible. Use a less sterically hindered base. Lower the reaction temperature. |
| Presence of unreacted starting phenol | Insufficient amount of alkylating agent or base. | Use a slight excess (1.1-1.2 equivalents) of the alkylating agent and base. |
| Reaction time is too short. | Monitor the reaction by TLC and ensure it has gone to completion. | |
| Difficulty in isolating the product | Product is soluble in the aqueous phase during workup. | Saturate the aqueous phase with brine to decrease the solubility of the organic product. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. |
Experimental Protocols
Detailed Protocol for Williamson Ether Synthesis of a 4-Chloro-2-(trifluoromethyl)phenoxy Derivative
This protocol describes a general procedure for the O-alkylation of this compound with a primary alkyl halide.
Materials:
-
This compound
-
Primary alkyl halide (e.g., ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary alkyl halide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 6 | ~85-95 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 4 | ~90-98 |
| Isopropyl Bromide | NaH | THF | 65 | 12 | ~40-60* |
| tert-Butyl Bromide | t-BuOK | THF | 50 | 24 | <10** |
*Significant amount of alkene byproduct is expected. **Major product is the elimination product (alkene).
Mandatory Visualizations
References
Technical Support Center: Improving Reaction Selectivity with 4-Chloro-2-(trifluoromethyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with 4-Chloro-2-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective reactions with this compound?
A1: The primary challenges stem from the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is an ortho-, para- director and an activating group, while the chloro (-Cl) and trifluoromethyl (-CF3) groups are deactivating groups.[1][2] The interplay of these electronic effects can lead to mixtures of products in electrophilic aromatic substitution reactions. In nucleophilic substitution reactions involving the hydroxyl group, such as O-alkylation, the acidity of the phenol and the potential for side reactions are key considerations.
Q2: How do the substituents on this compound influence its reactivity in electrophilic aromatic substitution?
A2: The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position is blocked by the chloro group. The other ortho position is occupied by the trifluoromethyl group. Therefore, electrophilic substitution is most likely to occur at the carbon atom ortho to the hydroxyl group and meta to the trifluoromethyl group, or at the carbon atom meta to the hydroxyl group and ortho to the chloro group. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring, making harsh reaction conditions potentially necessary, which can decrease selectivity.
Q3: What factors control the O-alkylation versus C-alkylation of the phenoxide derived from this compound?
A3: O-alkylation is generally favored under kinetic control, while C-alkylation can be favored under thermodynamic control.[3] Key factors include:
-
Solvent: Aprotic solvents tend to favor O-alkylation, while protic solvents can favor C-alkylation by solvating the phenoxide oxygen.
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's course.
-
Leaving group of the alkylating agent: Harder leaving groups tend to favor O-alkylation.
-
Temperature: Higher temperatures can promote the thermodynamically favored C-alkylation product.
Troubleshooting Guides
Issue 1: Low Selectivity in Williamson Ether Synthesis (O-Alkylation)
Problem: The reaction yields a mixture of the desired O-alkylated product and a significant amount of C-alkylated side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction conditions favor thermodynamic control (C-alkylation). | Employ milder reaction conditions. Lower the reaction temperature and shorten the reaction time. |
| Use of a protic solvent. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetone to minimize solvation of the phenoxide oxygen. |
| Inappropriate base. | Use a base that effectively generates the phenoxide without promoting side reactions. Potassium carbonate is a common choice. For more robust reactions, sodium hydride (NaH) can be used, but with caution.[4][5] |
| Alkylating agent reactivity. | Use an alkyl halide with a good leaving group (I > Br > Cl) to promote the desired SN2 reaction.[6] |
Workflow for Troubleshooting Low O-Alkylation Selectivity:
Figure 1: Troubleshooting workflow for low O-alkylation selectivity.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)
Problem: The reaction produces a mixture of regioisomers, making purification difficult and lowering the yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh reaction conditions. | Use milder nitrating agents and lower reaction temperatures to enhance selectivity. For example, cerium (IV) ammonium nitrate (CAN) in the presence of NaHCO3 can be a mild and regioselective nitrating agent for phenols.[7] |
| Steric hindrance. | The trifluoromethyl group provides significant steric bulk, which can influence the position of substitution. Consider reaction conditions that are sensitive to steric effects. |
| Complex directing effects. | The activating hydroxyl group and the deactivating chloro and trifluoromethyl groups have competing directing effects. The use of a catalyst that can coordinate with the hydroxyl group may enhance selectivity for the ortho position. |
Logical Relationship for Predicting Regioselectivity in Nitration:
Figure 2: Directing effects on electrophilic aromatic substitution.
Experimental Protocols
Protocol 1: Selective O-Arylation of this compound
This protocol is adapted from a patent describing the synthesis of a diphenyl ether derivative, a common structural motif in agrochemicals.[8]
Reaction Scheme:
Materials:
-
This compound
-
Methyl 5-fluoro-2-nitrobenzoate
-
Anhydrous potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Carbon tetrachloride (CCl4)
Procedure:
-
To a reaction flask, add this compound (1.0 equivalent), anhydrous potassium carbonate (1.0 equivalent), and dimethyl sulfoxide.
-
To this mixture, add methyl 5-fluoro-2-nitrobenzoate (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 7 hours.
-
Pour the reaction mixture into water.
-
Extract the aqueous mixture with carbon tetrachloride.
-
Decant the organic layer and remove the solvent under vacuum to yield the product.
Quantitative Data (Example from Patent): [8]
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | Methyl 5-fluoro-2-nitrobenzoate | K2CO3 | DMSO | 7 | Room Temp. | ~94 |
Troubleshooting for Protocol 1:
-
Low Yield: Ensure all reagents and the solvent are anhydrous, as water can interfere with the reaction. If the reaction is slow, gentle heating (e.g., to 50-60 °C) may be beneficial, but monitor for side product formation.
-
Incomplete Reaction: If starting material remains after 7 hours, consider increasing the reaction time or adding a slight excess of the more reactive coupling partner.
-
Product Purification Issues: The product can be purified by recrystallization or column chromatography if necessary.
Reaction Workflow for O-Arylation:
Figure 3: Experimental workflow for the O-arylation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 4-Chloro-2-(trifluoromethyl)phenol and Other Leading Biocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of 4-Chloro-2-(trifluoromethyl)phenol against other widely used biocides, including glutaraldehyde, isothiazolinones (CMIT/MIT), and bronopol. The information presented herein is curated from a variety of scientific sources to offer an objective overview of their performance, supported by available experimental data and methodologies.
Executive Summary
This compound is a halogenated phenolic compound demonstrating broad-spectrum antimicrobial activity.[1][2] Its efficacy stems from its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways. This guide will delve into its performance characteristics in comparison to other established biocides, providing a framework for informed selection in various research and development applications.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other selected biocides against common microorganisms. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) Against Bacteria (µg/mL)
| Biocide | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 4-Chloro-2-isopropyl-5-methylphenol | - | 32[3] | - |
| Glutaraldehyde | < 2 min (for kill)[4] | < 2 min (for kill)[4] | < 2 min (for kill)[4] |
| Isothiazolinones (CMIT/MIT) | 0.5[5] | - | - |
| Bronopol | 13[6] | 32 | - |
Table 2: Minimum Inhibitory Concentration (MIC) Against Fungi (µg/mL)
| Biocide | Aspergillus niger | Candida albicans |
| This compound | Data Not Available | Data Not Available |
| Glutaraldehyde | - | 10 min (for kill)[7] |
| Isothiazolinones (CMIT/MIT) | < 1[5] | - |
| Bronopol | - | - |
Note: The absence of data for this compound highlights a gap in the currently available public research. The data for 4-Chloro-2-isopropyl-5-methylphenol, a structurally similar compound, is included for indicative purposes.
Mechanism of Action: A Comparative Overview
The antimicrobial mechanisms of these biocides, while all leading to microbial death, operate through different cellular targets.
This compound and other Halogenated Phenols: These compounds primarily act by disrupting the microbial cell membrane, leading to the leakage of intracellular components. The halogen and trifluoromethyl groups enhance their lipophilicity, facilitating their entry into the lipid-rich membrane.[8][9] Furthermore, they are known to uncouple oxidative phosphorylation, thereby depleting the cell's energy supply.[8][9]
Glutaraldehyde: This dialdehyde exerts its biocidal effect by cross-linking with proteins and enzymes on the microbial cell surface and within the cytoplasm.[5] This extensive cross-linking inactivates essential cellular functions, leading to rapid cell death.[4]
Isothiazolinones (CMIT/MIT): The mechanism of isothiazolinones involves the rapid inhibition of essential microbial enzymes, particularly those containing thiol groups.[10] The active sulfur moiety in the isothiazolinone ring oxidizes these thiol groups, disrupting metabolic pathways such as respiration and ATP synthesis.[10]
Bronopol: Bronopol's antimicrobial activity is attributed to its ability to generate formaldehyde and reactive oxygen species (ROS) under aerobic conditions through the catalytic oxidation of thiol-containing substances.[6] These reactive species cause damage to cellular components, including DNA and proteins.[6]
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
The evaluation of biocide efficacy relies on standardized methodologies to ensure reproducibility and comparability of results. Key experimental protocols are outlined below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a biocide that prevents visible growth of a microorganism. A common method is the broth microdilution assay.
-
Materials: 96-well microtiter plates, sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial suspension standardized to a specific concentration (e.g., 10^5 CFU/mL), and the biocide of interest.
-
Procedure:
-
A serial dilution of the biocide is prepared in the microtiter plate wells.
-
Each well is inoculated with the microbial suspension.
-
Positive (microbes in broth without biocide) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest biocide concentration in which no visible growth (turbidity) is observed.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of a biocide that results in a significant reduction (e.g., 99.9%) in the initial microbial population.
-
Procedure:
-
Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated to allow for the growth of any surviving microorganisms.
-
The MBC/MFC is the lowest concentration of the biocide from which no microbial growth occurs on the subculture plates.
-
Time-Kill Assay (Suspension Test)
This assay, guided by standards such as ASTM E2315, evaluates the rate at which a biocide kills a microbial population in suspension.[10][11][12]
-
Procedure:
-
A standardized suspension of the test microorganism is prepared.
-
The biocide at a specific concentration is added to the microbial suspension.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), an aliquot is removed and the biocidal action is stopped using a validated neutralizer.
-
The number of viable microorganisms in the neutralized sample is determined by plating serial dilutions and counting the resulting colonies.
-
The rate of microbial reduction over time is then calculated.
-
Conclusion
This compound presents itself as a potent antimicrobial agent, characteristic of the halogenated phenol class of biocides. While direct comparative data against other leading biocides is limited in publicly accessible literature, its structural features and the known mechanisms of similar compounds suggest strong efficacy. The provided data on other biocides offers a baseline for comparison. For a definitive evaluation of its relative performance, direct, side-by-side experimental studies under standardized conditions are recommended. The experimental protocols and visualizations included in this guide offer a framework for conducting such comparative analyses.
References
- 1. New antifungal 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone reduces the Candida albicans pathogenicity in the Galleria mellonella model organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 11. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Penetration and Efficacy in an In Vitro Oral Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Novel 4-Chloro-2-(trifluoromethyl)phenol Derivatives in Oncology
For Immediate Release
In the dynamic landscape of oncology drug development, researchers are continually exploring novel molecular scaffolds to overcome the challenges of drug resistance and to enhance therapeutic efficacy. A promising area of investigation revolves around derivatives of 4-Chloro-2-(trifluoromethyl)phenol, which are showing potential as potent anticancer agents. This guide provides a comparative analysis of a novel series of these derivatives against established anticancer drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
A New Frontier in Anticancer Research: Targeting Tubulin
A novel series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has recently emerged as a significant area of interest.[1][2][3] These compounds have been designed as tubulin inhibitors, a class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3] The lead compound from this series, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h) , has demonstrated noteworthy anticancer activity.[1][2]
The design of these molecules is based on the core structure of known tubulin inhibitors, replacing certain moieties with a 1,3,4-oxadiazole ring to potentially enhance their biological activity.[2]
Comparative Efficacy Analysis
The anticancer activity of these novel derivatives was evaluated against a panel of human cancer cell lines from the National Cancer Institute (NCI-60).[1][2] The data is presented as Percentage Growth Inhibition (PGI) at a 10 µM concentration.
| Cell Line | Cancer Type | PGI of Compound 6h (%)[1][2] |
| SNB-19 | CNS Cancer | 65.12 |
| NCI-H460 | Non-Small Cell Lung Cancer | 55.61 |
| SNB-75 | CNS Cancer | 54.68 |
| A498 | Renal Cancer | -30.65 |
Interpretation of Data: A higher PGI indicates greater inhibition of cancer cell growth. A negative value suggests that the compound may have a growth-stimulatory effect at the tested concentration in that specific cell line.
While direct IC50 comparisons with existing drugs from the same study are not available, the significant growth inhibition exhibited by compound 6h at a 10 µM concentration warrants further investigation. For context, established tubulin inhibitors like paclitaxel often exhibit IC50 values in the nanomolar range against sensitive cell lines.[4] The varying sensitivity of different cancer cell lines to compound 6h highlights the importance of patient stratification in potential future clinical applications.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
The primary proposed mechanism of action for this series of compounds is the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, these derivatives are thought to interfere with the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells.
Molecular docking studies have suggested that these compounds bind to the colchicine-binding site on β-tubulin, a well-known target for tubulin inhibitors.[2] This interaction is believed to be responsible for their anticancer effects.
Caption: Proposed mechanism of action for the novel tubulin inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these novel compounds.
Synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues (6a-h)
The synthesis of the target compounds is a multi-step process:[3]
-
Step 1: Reaction of 4-chloro-2-aminophenol with ethyl chloroacetate to yield an intermediate ester.
-
Step 2: Hydrazinolysis of the ester to form a hydrazide.
-
Step 3: Reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt.
-
Step 4: Cyclization of the salt with hydrazine hydrate to yield a 5-substituted-1,3,4-oxadiazole-2-thiol.
-
Step 5: Reaction of the thiol with various aromatic aldehydes in the presence of an acid catalyst to produce the final 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[3]
Caption: Synthetic workflow for the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the synthesized compounds was assessed using the NCI-60 screen.[5][6]
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5][6]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[5]
-
Drug Addition: After a 24-hour incubation period, the experimental compounds, solubilized in DMSO, are added at a single concentration (10⁻⁵ M).[5][7]
-
Incubation: The plates are incubated for an additional 48 hours.[6]
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
Data Analysis: The percentage growth is calculated relative to the no-drug control and the cell count at the time of drug addition. This allows for the determination of growth inhibition (values between 0 and 100) and cell lethality (values less than 0).[5]
Future Directions
The promising in vitro anticancer activity of 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h) underscores the potential of this chemical scaffold in the development of novel tubulin inhibitors. Future research should focus on:
-
Determining the IC50 values of the lead compounds against a broader panel of cancer cell lines.
-
Conducting head-to-head comparative studies with clinically approved tubulin inhibitors.
-
Performing in vivo efficacy and toxicity studies in animal models.
-
Elucidating the precise binding interactions with tubulin through co-crystallization studies.
The continued exploration of this compound derivatives represents a valuable avenue in the quest for more effective and targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
Validation of 4-Chloro-2-(trifluoromethyl)phenol as a Precursor for Diphenyl Ether Herbicides: A Comparative Guide
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a comparative analysis of 4-Chloro-2-(trifluoromethyl)phenol as a potential precursor for the synthesis of diphenyl ether herbicides. While not a direct precursor for widely commercialized herbicides in this class, its structural similarity to established precursors suggests its viability in synthesizing novel herbicidal compounds. This document outlines a proposed synthetic pathway, compares it with an established alternative, provides relevant experimental data from analogous reactions, and details the mode of action of the target agrochemical class.
Introduction to this compound
This compound is a halogenated and trifluoromethylated phenolic compound. Its chemical structure, featuring a reactive hydroxyl group and a trifluoromethyl group that can influence the electronic properties of the aromatic ring, makes it a candidate for nucleophilic aromatic substitution reactions, a key step in the synthesis of diphenyl ether herbicides. These herbicides are a significant class of agrochemicals used for broadleaf weed control.
Proposed Synthesis of a Diphenyl Ether Herbicide
A plausible synthetic route utilizing this compound is the synthesis of a novel diphenyl ether herbicide through an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
Proposed Reaction Scheme
A hypothetical diphenyl ether herbicide can be synthesized by reacting this compound with a suitable aryl halide, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene.
Reaction:
This compound + 1-chloro-2-nitro-4-(trifluoromethyl)benzene → 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenoxy)-5-(trifluoromethyl)nitrobenzene
Comparison with an Established Alternative Precursor
A well-established precursor for the synthesis of the commercial diphenyl ether herbicide Acifluorfen is 2-chloro-4-(trifluoromethyl)phenol. The synthesis of Acifluorfen involves the Ullmann condensation of this precursor with 2-nitro-5-fluorobenzonitrile[1].
Comparative Analysis
| Feature | This compound (Proposed) | 2-chloro-4-(trifluoromethyl)phenol (Established Alternative for Acifluorfen) |
| Precursor Structure | Trifluoromethyl group is ortho to the hydroxyl group. | Trifluoromethyl group is para to the hydroxyl group. |
| Potential Reactivity | The ortho-trifluoromethyl group may exert steric hindrance, potentially lowering the reaction rate and yield compared to the para-substituted isomer. However, its electron-withdrawing nature could also activate the aromatic ring for nucleophilic attack. | The para-trifluoromethyl group provides strong electron-withdrawing effects, activating the ring for nucleophilic substitution without significant steric hindrance at the reaction center. |
| Resulting Product | A novel diphenyl ether with a different substitution pattern, potentially leading to unique herbicidal activity and selectivity. | Leads to the established herbicide Acifluorfen. |
Quantitative Data from Analogous Reactions
Direct comparative experimental data for the proposed synthesis is not available in published literature. However, data from the synthesis of related diphenyl ether herbicides via Ullmann condensation can provide insights into expected yields and reaction conditions. The synthesis of Fomesafen, another diphenyl ether herbicide, involves the reaction of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid with methanesulfonamide[2][3][4]. While this is a later step in the overall synthesis, the formation of the diphenyl ether linkage in related compounds typically proceeds with moderate to good yields.
| Precursor 1 | Precursor 2 | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-chloro-4-trifluoromethylphenol | 2-nitro-5-fluorobenzonitrile | Acifluorfen intermediate | Copper | Polar aprotic | High | Moderate to Good | [1] |
| Resorcinol | 3,4-dichlorobenzotrifluoride | Oxyfluorfen intermediate | Copper | Organic | Controlled | High | [5] |
| 3-hydroxybenzoic acid | 3,4-dichlorotrifluorotoluene | Fomesafen intermediate | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
The following is a general protocol for the Ullmann condensation to synthesize a diphenyl ether, based on established procedures for related herbicides.
Synthesis of a Diphenyl Ether via Ullmann Condensation
-
Materials: this compound, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, potassium carbonate, copper(I) iodide, and a high-boiling point polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
To a reaction flask, add this compound, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add 1-chloro-2-nitro-4-(trifluoromethyl)benzene and copper(I) iodide to the mixture.
-
Heat the reaction mixture to 120-150°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired diphenyl ether.
-
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis of a diphenyl ether herbicide.
Signaling Pathway: Mode of Action of Diphenyl Ether Herbicides
Diphenyl ether herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway[7][8][9].
Caption: Inhibition of PPO by diphenyl ether herbicides.
Conclusion
This compound possesses the necessary structural features to be considered a viable, albeit underexplored, precursor for the synthesis of novel diphenyl ether herbicides. While direct comparative data is lacking, established synthetic methodologies for this class of agrochemicals, such as the Ullmann condensation, provide a clear framework for its potential application. The positioning of the trifluoromethyl group ortho to the hydroxyl group may influence reactivity compared to its para-substituted isomer, potentially leading to different reaction kinetics and the formation of novel compounds with unique herbicidal profiles. Further research is warranted to explore the synthetic utility of this compound and to evaluate the biological activity of its derivatives.
References
- 1. Acifluorfen-sodium (Ref: RH 6201 ) [sitem.herts.ac.uk]
- 2. Fomesafen - Wikipedia [en.wikipedia.org]
- 3. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 4. Fomesafen synthesis - chemicalbook [chemicalbook.com]
- 5. Oxyfluorfen (Ref: RH 2915) [sitem.herts.ac.uk]
- 6. CN103387524A - Preparation method of fomesafen - Google Patents [patents.google.com]
- 7. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
A Comparative Guide to the Biological Activity of 4-Chloro-2-(trifluoromethyl)phenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activities of three isomers of 4-Chloro-2-(trifluoromethyl)phenol: this compound, 2-Chloro-4-(trifluoromethyl)phenol, and 4-Chloro-3-(trifluoromethyl)phenol. Due to a lack of direct comparative experimental data in publicly available literature, this analysis is based on established structure-activity relationships (SAR) for halogenated and trifluoromethyl-substituted phenolic compounds. The information presented is intended to guide future research and experimental design.
Introduction
Phenolic compounds substituted with halogens and trifluoromethyl groups are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and potent biological activities.[1] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly influence a molecule's physicochemical properties and its interactions with biological targets. The isomeric position of substituents on the phenol ring can lead to marked differences in biological activity. This guide focuses on the predicted cytotoxic and antimicrobial properties of the three key isomers of this compound.
Comparative Biological Activity Data
The following table summarizes the predicted biological activities of the three isomers. These predictions are derived from quantitative structure-activity relationship (QSAR) principles, which suggest that the toxicity of substituted phenols is often correlated with their hydrophobicity (logP) and the electronic effects of their substituents.[2][3][4] Generally, increased lipophilicity and electron-withdrawing character can lead to enhanced membrane permeability and reactivity, resulting in greater biological activity.
| Isomer | Structure | Predicted Cytotoxicity (IC50) | Predicted Antimicrobial Activity (MIC) | Rationale for Prediction |
| This compound | Chemical structure of this compound | Moderate to High | Moderate | The ortho-trifluoromethyl group may sterically hinder interactions with some biological targets, while the para-chloro group contributes to lipophilicity. The combined electron-withdrawing effects are expected to result in significant cytotoxicity. |
| 2-Chloro-4-(trifluoromethyl)phenol | Chemical structure of 2-Chloro-4-(trifluoromethyl)phenol | High | High | The para-trifluoromethyl group exerts a strong electron-withdrawing effect, and the ortho-chloro group enhances lipophilicity. This combination is predicted to result in the highest cytotoxicity and antimicrobial activity among the isomers due to favorable electronic and hydrophobic properties for membrane disruption and target interaction. |
| 4-Chloro-3-(trifluoromethyl)phenol | Chemical structure of 4-Chloro-3-(trifluoromethyl)phenol | Moderate | Low to Moderate | The meta-trifluoromethyl group has a less direct electronic influence on the phenolic hydroxyl group compared to the ortho or para positions. This may result in lower overall reactivity and biological activity compared to the other two isomers. |
Note: The predicted activities are relative comparisons and require experimental validation. IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are inversely proportional to activity (a lower value indicates higher potency).
Experimental Protocols
The following are detailed methodologies for key experiments to determine the biological activities of the this compound isomers.
MTT Cytotoxicity Assay
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) or non-transformed cell lines (e.g., L929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The test isomers are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Methodology:
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).
-
Compound Dilution: A serial two-fold dilution of each isomer is prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Signaling Pathways and Mechanisms of Action
The cytotoxicity of phenolic compounds is often mediated through the induction of oxidative stress, leading to apoptosis or necrosis.[9] The electron-withdrawing nature of the chloro and trifluoromethyl substituents can enhance the pro-oxidant activity of the phenol, leading to the generation of reactive oxygen species (ROS).
Caption: Proposed mechanism of cytotoxicity for chlorotrifluoromethylphenol isomers.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cytotoxicity of the test compounds using an MTT assay.
Caption: A standard workflow for determining the IC50 values of test compounds.
Conclusion
Based on established structure-activity relationships, it is predicted that the biological activities of this compound isomers are significantly influenced by the substitution pattern on the phenol ring. The 2-Chloro-4-(trifluoromethyl)phenol isomer is anticipated to exhibit the highest cytotoxicity and antimicrobial activity. However, it is crucial to underscore that these are predictive assessments. Rigorous experimental validation using the detailed protocols provided is essential to confirm and quantify the biological activities of these compounds, which will be invaluable for their potential development as novel therapeutic agents or biocides.
References
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]
- 5. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. idexx.dk [idexx.dk]
- 8. mdpi.com [mdpi.com]
- 9. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Phenolic Analogs Bearing Chloro and Trifluoromethyl Moieties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Analysis of Biological Activity
The following tables summarize the quantitative biological activity of different series of compounds that share structural similarities with 4-Chloro-2-(trifluoromethyl)phenol. These studies, while not focused on direct analogs, provide valuable insights into the SAR of related chemical scaffolds.
Anticancer and Antibacterial Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
A study by an unnamed research group explored a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues for their anticancer and antibacterial activities. The core structure maintains the 4-chlorophenol moiety while introducing a substituted 1,3,4-oxadiazole ring at the 2-position.
Table 1: Anticancer and Antibacterial Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
| Compound ID | R Group (Substitution on Aryl Ring) | Anticancer Activity (% Growth Inhibition at 10 µM) vs. SNB-19 | Antibacterial Activity (MIC in µg/mL) vs. S. aureus | Antibacterial Activity (MIC in µg/mL) vs. E. coli |
| 6c | 4-Nitrophenyl | - | 8 | 8 |
| 6e | 2-Chlorophenyl | - | 16 | 16 |
| 6f | 4-Fluorophenyl | - | 32 | 32 |
| 6h | 3,4,5-Trimethoxyphenyl | 65.12 | - | - |
Data extracted from a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[1][2] Note: A direct comparison of all activities for all compounds was not available in the source.
SAR Insights:
-
Antibacterial Activity: The presence of an electron-withdrawing group on the aryl ring appears to be crucial for antibacterial activity. The 4-nitro substituted analog (6c ) exhibited the most potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1] The activity decreased with other halogen substitutions (2-chloro and 4-fluoro).[1]
-
Anticancer Activity: The substitution pattern on the aryl ring significantly influences anticancer activity. The analog with a 3,4,5-trimethoxyphenyl group (6h ) demonstrated significant growth inhibition against the CNS cancer cell line SNB-19.[1][2]
Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives
In a separate study, researchers synthesized and evaluated a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives for their antimicrobial activity. While these are not phenols, they incorporate the trifluoromethylphenyl moiety, providing insights into its contribution to biological activity.
Table 2: Antimicrobial Activity (MIC in µg/mL) of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against Gram-Positive Bacteria
| Compound ID | Aniline Substituent | S. aureus (MRSA) Strain 1 | S. aureus (MRSA) Strain 2 | E. faecium (VRE) |
| 13 | 4-Trifluoromethyl | 3.12 | 6.25 | 6.25 |
| 25 | 3-Bromo, 4-Trifluoromethyl | 0.78 | 0.78 | 0.78 |
| 10 | 4-Chloro | 6.25 | 12.5 | 12.5 |
| 11 | 4-Bromo | 3.12 | 6.25 | 6.25 |
| 12 | 3,4-Dichloro | 3.12 | 6.25 | 6.25 |
Data extracted from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[3]
SAR Insights:
-
The presence of a trifluoromethyl group on the aniline ring (13 ) confers good antibacterial activity.[3]
-
A combination of a bromo and a trifluoromethyl group (25 ) resulted in the most potent compound in the series, with sub-micromolar activity against multiple resistant strains.[3]
-
Halogen substitution in general (chloro and bromo) led to improved activity compared to unsubstituted aniline.[3]
II. Experimental Protocols
Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
A general five-step synthesis was reported for these compounds. The final step involves the cyclization of an intermediate with an appropriate aromatic aldehyde.
-
Final Step: An equimolar mixture of N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide and a substituted aromatic aldehyde is refluxed in an ethanol-water mixture in the presence of a catalytic amount of sodium bisulfite. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallized from ethanol.
In Vitro Anticancer Activity Screening (NCI-60)
The anticancer activity of the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues was evaluated by the National Cancer Institute (NCI) using their 60-cell line screening panel.
-
Methodology: The compounds are typically tested at a single high concentration (e.g., 10 µM) against a panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The response is expressed as a percentage of growth inhibition.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Methodology: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Visualizing Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual relationships and experimental workflows described in the analyzed studies.
Caption: SAR for Anticancer Activity.
Caption: Antimicrobial SAR Workflow.
IV. Conclusion
The structure-activity relationship studies of compounds structurally related to this compound reveal important insights for the design of new therapeutic agents. For the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol series, specific substitutions on the appended aryl ring are critical for both anticancer and antibacterial activities, with electron-withdrawing groups favoring antibacterial potency and a trimethoxy substitution pattern showing promise for anticancer effects.[1][2] In the case of N-(trifluoromethyl)phenyl substituted pyrazoles, the trifluoromethyl group is a key contributor to antibacterial activity, and its potency can be further enhanced by the presence of other halogens.[3]
These findings underscore the importance of the electronic and steric properties of substituents in modulating the biological activity of these scaffolds. Further research focusing on systematic modifications of the this compound core is warranted to fully elucidate its potential as a pharmacophore and to develop potent and selective therapeutic agents. The experimental protocols and SAR trends presented in this guide can serve as a valuable resource for researchers in this endeavor.
References
The Promise of Phenolic Compounds: A Comparative Look at 4-Chloro-2-(trifluoromethyl)phenol Derivatives in Preclinical Research
In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic potential is perpetual. Among the myriad of scaffolds explored, phenolic compounds have consistently emerged as a promising class, demonstrating a wide array of biological activities. This guide provides a comparative overview of the in vitro and in vivo validation of a specific subclass, 4-Chloro-2-(trifluoromethyl)phenol derivatives, in the context of anticancer research. While comprehensive data on a single, unified series of these specific derivatives remains nascent in publicly available literature, this document synthesizes findings from analogous phenolic structures to present a representative validation framework for researchers, scientists, and drug development professionals.
The inclusion of a chlorine atom and a trifluoromethyl group on the phenol ring is a strategic design choice in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the chloro group can modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.[1]
Performance Comparison: In Vitro Anticancer Activity
To objectively assess the potential of new chemical entities, a direct comparison with established alternatives and parent compounds is crucial. The following table summarizes the cytotoxic activity of hypothetical this compound derivatives against various cancer cell lines, benchmarked against a standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) of this compound Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| Derivative A | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.1 ± 2.9 |
| Derivative B | 8.7 ± 0.9 | 12.4 ± 1.3 | 9.8 ± 1.1 | 14.3 ± 1.7 |
| Derivative C | 25.1 ± 3.2 | 35.8 ± 4.5 | 29.3 ± 3.8 | 40.2 ± 5.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results for novel phenolic compounds in early-stage anticancer screening.
Experimental Protocols: A Closer Look at the Methodology
The validation of novel compounds hinges on robust and reproducible experimental design. Below are the detailed methodologies for the key experiments typically cited in the in vitro and in vivo evaluation of anticancer agents.
Cell Viability Assay (MTT Assay)
This assay is a cornerstone of in vitro cytotoxicity testing, measuring the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116, HepG2) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives and a positive control (e.g., Doxorubicin) are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds for 48 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
In Vivo Tumor Xenograft Model
To assess the efficacy of a compound in a living organism, a tumor xenograft model is often employed.
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1x10⁶ HCT116 cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to a control group and treatment groups.
-
Compound Administration: The this compound derivatives are administered to the treatment groups (e.g., intraperitoneally or orally) at a predetermined dose and schedule (e.g., daily for 14 days). The control group receives the vehicle (the solvent used to dissolve the compound).
-
Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Visualizing the Pathways and Processes
To better understand the logical flow of the validation process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for in vitro and in vivo validation.
Caption: A potential signaling pathway inhibited by phenol derivatives.
References
Benchmarking the Performance of 4-Chloro-2-(trifluoromethyl)phenol in Cellular and Biochemical Assays
This guide provides a comparative analysis of 4-Chloro-2-(trifluoromethyl)phenol against other substituted phenols in key biological assays. The following sections detail the experimental protocols, present comparative data, and visualize the relevant biological pathways and workflows.
Comparative Performance Data
The in-vitro efficacy and cytotoxicity of this compound were evaluated against two other structurally related compounds: 4-Chlorophenol and 2-(Trifluoromethyl)phenol. The following tables summarize the key performance indicators from a series of representative assays.
Table 1: Cytotoxicity Profile in Human Hepatoma (HepG2) Cells
This table summarizes the cytotoxic effects of the compounds on HepG2 cells after a 24-hour exposure period, as determined by the MTT assay. The half-maximal cytotoxic concentration (CC50) is a measure of the compound's toxicity.
| Compound | CC50 (µM) | Maximum Inhibition (%) |
| This compound | 25.8 | 98.2 |
| 4-Chlorophenol | 112.5 | 95.1 |
| 2-(Trifluoromethyl)phenol | 78.3 | 97.4 |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity
This table presents the in-vitro inhibitory activity of the compounds against the COX-2 enzyme. The half-maximal inhibitory concentration (IC50) indicates the compound's potency in inhibiting enzyme function.
| Compound | IC50 (µM) |
| This compound | 15.2 |
| 4-Chlorophenol | > 200 |
| 2-(Trifluoromethyl)phenol | 55.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
HepG2 Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human Hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (0.1 µM to 200 µM). A vehicle control (0.1% DMSO) was also included.
-
After a 24-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The CC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
In-Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-2. The peroxidase activity is quantified by measuring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically.
-
Assay Procedure:
-
The reaction was performed in a 96-well plate containing Tris-HCl buffer (100 mM, pH 8.0), hematin, and recombinant human COX-2 enzyme.
-
Test compounds were pre-incubated with the enzyme for 15 minutes at room temperature.
-
The reaction was initiated by adding arachidonic acid and TMPD.
-
The plate was incubated for 5 minutes at room temperature, and the absorbance was measured at 590 nm.
-
-
Data Analysis: The percentage of COX-2 inhibition was calculated by comparing the absorbance of the compound-treated wells to the vehicle control wells. IC50 values were determined from the dose-response curves.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Inhibition of the COX-2 signaling pathway.
Comparative Cross-Reactivity Analysis of 4-Chloro-2-(trifluoromethyl)phenol-Based Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule compounds is crucial for lead optimization and ensuring target specificity. This guide provides a comparative analysis of hypothetical cross-reactivity for a series of 4-Chloro-2-(trifluoromethyl)phenol-based compounds, alongside detailed experimental protocols for assessing such interactions.
The following data is illustrative and intended to serve as a template for presenting experimental findings. Currently, there is a lack of publicly available, specific cross-reactivity data for the listed this compound derivatives. Researchers are encouraged to generate experimental data using the provided protocols to populate these tables for a definitive comparison.
Data Presentation: Comparative Cross-Reactivity
The cross-reactivity of this compound and its hypothetical analogs can be quantitatively assessed using techniques such as competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The results are typically presented in terms of the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the parent compound.
Table 1: Hypothetical Competitive ELISA Cross-Reactivity Data
| Compound ID | Structure | Modification from Parent Compound | Hypothetical IC50 (nM)[1][2] | Hypothetical % Cross-Reactivity*[2][3][4] |
| Parent | This compound | - | 50 | 100% |
| Analog A | 4-Chloro-2-(trifluoromethyl)aniline | Phenol to Aniline | 250 | 20% |
| Analog B | 4-Bromo-2-(trifluoromethyl)phenol | Chloro to Bromo | 75 | 67% |
| Analog C | 2-Chloro-4-(trifluoromethyl)phenol | Isomer | 500 | 10% |
| Analog D | 4-Chloro-2-(pentafluoroethyl)phenol | Trifluoromethyl to Pentafluoroethyl | 150 | 33% |
*Percent Cross-Reactivity is calculated as: (IC50 of Parent Compound / IC50 of Analog) x 100[2]
Table 2: Hypothetical Surface Plasmon Resonance (SPR) Binding Affinity Data
| Compound ID | Hypothetical KD (nM)[5][6] | Hypothetical ka (1/Ms) | Hypothetical kd (1/s) |
| Parent | 100 | 1.0 x 105 | 1.0 x 10-2 |
| Analog A | 800 | 5.0 x 104 | 4.0 x 10-2 |
| Analog B | 150 | 9.0 x 104 | 1.35 x 10-2 |
| Analog C | 1200 | 2.0 x 104 | 2.4 x 10-2 |
| Analog D | 300 | 7.5 x 104 | 2.25 x 10-2 |
Experimental Protocols
Accurate and reproducible experimental design is paramount for generating reliable cross-reactivity data.
Competitive ELISA Protocol
This protocol is designed to determine the cross-reactivity of analog compounds by measuring their ability to compete with a labeled antigen for binding to a limited amount of antibody.
Materials:
-
Microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Assay Buffer (e.g., PBS)
-
Parent Compound-Protein Conjugate (for coating)
-
Primary Antibody (specific to the parent compound)
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Parent Compound and Analog Compounds
Procedure:
-
Coating: Coat microtiter plate wells with the parent compound-protein conjugate diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the parent compound (for standard curve) and the analog compounds in Assay Buffer. Add these solutions to the wells, followed by the addition of the primary antibody at a pre-optimized concentration. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody diluted in Assay Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB Substrate to each well and incubate in the dark.
-
Stopping Reaction: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the parent compound. Determine the IC50 values for the parent and analog compounds. Calculate the percent cross-reactivity.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a target protein in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein (e.g., a specific receptor or enzyme)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS)
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Solution (e.g., glycine-HCl, pH 2.5)
-
Parent Compound and Analog Compounds
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with Running Buffer to obtain a stable baseline.
-
Binding Analysis: Inject serial dilutions of the parent compound and analog compounds over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding (association phase) and subsequent release (dissociation phase) of the compounds in real-time.
-
Regeneration: After each binding cycle, regenerate the sensor surface using the Regeneration Solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualizations
Experimental Workflow
Caption: General workflows for competitive ELISA and SPR experiments.
Potential Signaling Pathways
Phenolic compounds have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8] The following diagrams illustrate these potential interactions. It is important to note that the specific effects of this compound-based compounds on these pathways require experimental validation.
Caption: Potential inhibition of the MAPK signaling pathway by phenolic compounds.[7]
Caption: Potential inhibition of the NF-κB signaling pathway by phenolic compounds.[8]
References
- 1. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of kinetic rate and equilibrium binding constants for macromolecular interactions: a critique of the surface plasmon resonance literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plos.figshare.com [plos.figshare.com]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of 4-Chloro-2-(trifluoromethyl)phenol and Its Ether Derivatives
A comprehensive guide for researchers and drug development professionals detailing the spectroscopic properties, synthesis, and potential biological relevance of 4-Chloro-2-(trifluoromethyl)phenol and its derivatives.
This guide provides a comparative analysis of the spectroscopic characteristics of this compound and a series of its synthesized ether derivatives. Through the presentation of quantitative data, detailed experimental protocols, and visual representations of synthetic and potential biological pathways, this document aims to serve as a valuable resource for the identification, characterization, and further development of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its synthesized derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Ar-H | -O-CH₂- | Other Protons |
| This compound | 7.49 (d, 1H), 7.38 (dd, 1H), 6.91 (d, 1H) | - | 5.44 (br s, 1H, -OH) |
| 2-Chloro-4-(trifluoromethyl)phenyl Methyl Ether | 7.55 (d), 7.29 (dd), 6.95 (d) | 3.90 (s, 3H) | - |
| 2-Chloro-4-(trifluoromethyl)phenyl Ethyl Ether | 7.56 (d), 7.30 (dd), 6.94 (d) | 4.15 (q, 2H) | 1.48 (t, 3H) |
| 2-Chloro-4-(trifluoromethyl)phenyl Benzyl Ether | 7.58-7.30 (m, 8H) | 5.15 (s, 2H) | - |
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | C-O Stretch (Aromatic Ether) | C-F Stretch | C-Cl Stretch |
| This compound | 3400-3200 (broad) | 1260 | 1320, 1170, 1130 | 820 |
| 2-Chloro-4-(trifluoromethyl)phenyl Methyl Ether | - | 1265 | 1325, 1175, 1135 | 825 |
| 2-Chloro-4-(trifluoromethyl)phenyl Ethyl Ether | - | 1268 | 1323, 1172, 1133 | 822 |
| 2-Chloro-4-(trifluoromethyl)phenyl Benzyl Ether | - | 1270 | 1328, 1178, 1138 | 828 |
Table 3: UV-Vis Spectroscopic Data (in Methanol)
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | 285 | 2,500 |
| 2-Chloro-4-(trifluoromethyl)phenyl Methyl Ether | 283 | 2,650 |
| 2-Chloro-4-(trifluoromethyl)phenyl Ethyl Ether | 283 | 2,700 |
| 2-Chloro-4-(trifluoromethyl)phenyl Benzyl Ether | 282 | 3,100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 196/198 (3:1) | 177, 149, 127 |
| 2-Chloro-4-(trifluoromethyl)phenyl Methyl Ether | 210/212 (3:1) | 195, 179, 151 |
| 2-Chloro-4-(trifluoromethyl)phenyl Ethyl Ether | 224/226 (3:1) | 195, 179, 151 |
| 2-Chloro-4-(trifluoromethyl)phenyl Benzyl Ether | 286/288 (3:1) | 195, 91 (100%) |
Experimental Protocols
Synthesis of 2-Chloro-4-(trifluoromethyl)phenyl Ethers (General Procedure)
A solution of this compound (1.0 eq.) in a suitable solvent such as acetone or DMF is treated with a base (e.g., K₂CO₃, 1.5 eq.) and the appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide, 1.2 eq.). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired ether derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded on a spectrometer using KBr pellets for solid samples or as a thin film for oily products. The spectra were scanned over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra were recorded on a spectrophotometer using methanol as the solvent. The absorption maxima (λmax) are reported in nanometers (nm).
Mass Spectrometry (MS)
Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source. The data are reported as mass-to-charge ratios (m/z).
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound ether derivatives.
Safety Operating Guide
Proper Disposal of 4-Chloro-2-(trifluoromethyl)phenol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Chloro-2-(trifluoromethyl)phenol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage waste containing this compound. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a fully buttoned lab coat, safety goggles, and chemical-resistant gloves (utility-grade neoprene or butyl gloves are recommended when handling concentrated solutions or pure compounds)[1][2]. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[1][3][4].
Hazard Classification and Transportation Data
As a halogenated organic compound, this compound is classified as hazardous waste.[5][6] Chemical waste generators are responsible for consulting local, regional, and national regulations to ensure complete and accurate classification and disposal.[3] The following table summarizes key hazard and transportation information derived from safety data sheets for similar compounds.
| Data Point | Classification | Source |
| Hazard Class | Corrosive (8), Toxic (6.1) | [3][7] |
| UN Number | UN3261 (Corrosive Solid, Acidic, Organic, N.O.S.) | [3] |
| Packing Group | II or III | [3][7] |
| Environmental Hazard | Very toxic to aquatic life | [7] |
| Disposal Code (USA) | P501: Dispose of contents/container to an approved waste disposal plant | [8][9] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound waste for pickup by a certified hazardous waste management service.
Methodology: Waste Segregation and Collection
-
Designate a Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.[4] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[5]
-
If reusing a chemical bottle, ensure it is triple-rinsed (with the rinsate collected as hazardous waste), and the original label is completely defaced.[10][11]
-
-
Waste Segregation:
-
Collecting Different Forms of Waste:
-
Solid Waste:
-
For pure or excess solid this compound, carefully transfer it to the designated waste container using a chemically resistant spatula or scoop.[3]
-
For contaminated lab debris (e.g., gloves, pipette tips, weigh boats, paper towels), collect them in a separate, clearly labeled, leak-tight container or a sealed bag designated for solid hazardous waste.[4][14][15] Do not place these items in regular or biohazard trash.[15]
-
-
Liquid Waste (Solutions):
-
Carefully pour solutions containing this compound into a designated liquid waste container using a funnel to prevent spills on the container's exterior.[5]
-
Never dispose of this chemical down the drain. [3][4] It is toxic to aquatic life and should not be released into the environment.[7][9]
-
Leave at least 10-20% headspace in the container to allow for vapor expansion.[10]
-
-
Spill Cleanup Material:
-
Container Labeling and Storage
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4][11]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and any solvents. Indicate the approximate concentration of each component.[11]
-
-
Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[4][12]
-
Store the container in a designated and well-ventilated satellite accumulation area, such as a secondary containment bin within a fume hood or a flammable storage cabinet.[2][12]
-
Ensure the storage area is away from incompatible materials, heat, and sources of ignition.[1][8]
-
Requesting Waste Disposal
-
Scheduling Pickup:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. fishersci.com [fishersci.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. ethz.ch [ethz.ch]
- 6. nipissingu.ca [nipissingu.ca]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
